molecular formula C5H13NO B1316806 2-Methyl-1-(methylamino)propan-2-ol CAS No. 67622-86-0

2-Methyl-1-(methylamino)propan-2-ol

Cat. No.: B1316806
CAS No.: 67622-86-0
M. Wt: 103.16 g/mol
InChI Key: KYCZVVFGMGLNPL-UHFFFAOYSA-N
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Description

2-Methyl-1-(methylamino)propan-2-ol is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(methylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(2,7)4-6-3/h6-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCZVVFGMGLNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540625
Record name 2-Methyl-1-(methylamino)propan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67622-86-0
Record name 2-Methyl-1-(methylamino)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67622-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-(methylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-(methylamino)propan-2-ol is a chemical compound of interest in various research and development sectors. This technical guide provides a comprehensive overview of its core physicochemical properties, offering valuable data for researchers, scientists, and professionals involved in drug development and chemical synthesis. The information is presented to facilitate easy comparison and understanding of its fundamental characteristics.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 67622-86-0[1]
Molecular Formula C₅H₁₃NO[2]
Molecular Weight 103.16 g/mol [2]
Physical Form Liquid[3]
Boiling Point 142-143 °C[4]
Density 0.8875 g/cm³ (at 23 °C)[4]
Melting Point Not available
Aqueous Solubility Miscible with water[5]
pKa (Predicted) 14.97 ± 0.29[4]
logP (Computed) -0.3[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental conditions.

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of 1-chloro-2-methyl-2-propanol with methylamine.

Materials:

  • 1-chloro-2-methyl-2-propanol

  • 40% solution of methylamine in methanol

  • Acetonitrile

  • Sodium bicarbonate solution

Procedure:

  • Dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol) in a 40% solution of methylamine in methanol (0.5 mL).

  • Heat the mixture at 100°C for 15 minutes using a microwave synthesizer.

  • After cooling to room temperature, remove the solvent by vacuum distillation.

  • Add acetonitrile (3 mL) to the residue and filter to remove any precipitated solid.

  • To the filtrate, add a few drops of sodium bicarbonate solution.

  • Remove the solvent by vacuum distillation to obtain the crude this compound.

  • Further purification can be achieved through techniques such as column chromatography.

Determination of Melting Point

Apparatus:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Ensure the sample of this compound is pure. If it is a liquid at room temperature, this protocol is not applicable. If it can be solidified at lower temperatures, the melting point can be determined.

  • Load a small amount of the solidified sample into a capillary tube.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a slow, controlled rate.

  • Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has melted. This range represents the melting point.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. A common method for its determination is potentiometric titration.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Prepare a solution of this compound of known concentration in deionized water.

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration, adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa is determined from the titration curve as the pH at the half-equivalence point.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a standard technique for its experimental determination.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • This compound

  • Separatory funnel

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.

  • Shake the funnel for a sufficient amount of time to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

Visualization

To illustrate the experimental workflow for the synthesis of this compound, a diagram has been generated using the DOT language.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product reactant1 1-chloro-2-methyl-2-propanol dissolve Dissolve reactant1->dissolve reactant2 Methylamine in Methanol (40%) reactant2->dissolve reaction Microwave Synthesis (100°C, 15 min) dissolve->reaction Heat cool Cool to RT reaction->cool distill1 Vacuum Distillation (Remove Solvent) cool->distill1 add_acn Add Acetonitrile distill1->add_acn filter Filter add_acn->filter add_bicarb Add NaHCO₃ solution filter->add_bicarb Filtrate distill2 Vacuum Distillation (Obtain Crude Product) add_bicarb->distill2 product This compound (Crude) distill2->product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide on 2-Methyl-1-(methylamino)propan-2-ol (CAS: 67622-86-0) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-1-(methylamino)propan-2-ol, with the CAS number 67622-86-0, is a chemical intermediate of significant interest in the field of medicinal chemistry and drug development. While not extensively studied as a standalone therapeutic agent, it serves as a crucial building block in the synthesis of more complex molecules, most notably selective modulators of the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a key component of the endocannabinoid system and is primarily expressed in immune cells, making it an attractive therapeutic target for a variety of pathologies, including inflammatory and neuropathic pain, without the psychotropic side effects associated with Cannabinoid Receptor 1 (CB1) activation.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, synthesis, and its application in the development of CB2 receptor modulators.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the tables below. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 67622-86-0[2][3]
Molecular Formula C5H13NO[2][3]
Molecular Weight 103.16 g/mol [2][3]
IUPAC Name This compound[2]
Synonyms 2-methyl-1-(methylamino)-2-propanol[2]
Physical Form Liquid
Boiling Point 142-143 °C at 760 mmHg
Flash Point 62.437 °C
Storage Temperature 4 °C

Table 2: Safety Information for this compound

Hazard StatementPrecautionary StatementPictogramSignal Word
H302, H315, H319, H335P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501GHS07 (Harmful)Warning

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of this compound involves the reaction of 1-chloro-2-methyl-2-propanol with methylamine.

Materials:

  • 1-chloro-2-methyl-2-propanol

  • 40% solution of methylamine in methanol

  • Acetonitrile

  • Sodium bicarbonate solution

  • Microwave chemical synthesis device (e.g., CEMDiscover)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 µL) in a 40% solution of methylamine in methanol (0.5 mL).

  • Heat the mixture at 100°C with 100W in a microwave chemical synthesis device for 15 minutes.

  • After cooling to room temperature, remove the solvent by vacuum distillation using a rotary evaporator.

  • Add acetonitrile (3 mL) to the residue to precipitate any solid byproducts.

  • Filter the mixture to remove the precipitated solid.

  • To the filtrate, add a few drops of sodium bicarbonate solution.

  • Remove the solvent by vacuum distillation to obtain the crude this compound.

Use in the Synthesis of a CB2 Receptor Modulator

This compound is a key intermediate in the synthesis of potent and selective CB2 receptor modulators. An example is the preparation of 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide, a known CB2 receptor modulator with potential therapeutic applications in pain management.[1]

Materials:

  • [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone

  • This compound

  • N,N-Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSC·HCl)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H2O)

  • Ethyl acetate

  • Saturated brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone (0.3 mmol) in DMF (1.0 mL).

  • Add this compound (0.45 mmol), WSC·HCl (86 mg, 0.45 mmol), and HOBt·H2O (69 mg, 0.45 mmol) to the solution.

  • Stir the reaction mixture at 60°C for 2 hours.

  • After cooling to room temperature, add water to the mixture and extract with ethyl acetate.

  • Wash the organic layer with saturated brine and dry with anhydrous magnesium sulfate.

  • Remove the solvent by vacuum distillation.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient (50/50 to 10/90) to obtain the final compound.

Role as a Precursor to CB2 Receptor Modulators and Associated Signaling Pathways

The primary significance of this compound in drug development lies in its role as a structural component of CB2 receptor modulators. The CB2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[4] Understanding these pathways is crucial for the rational design and development of novel therapeutics.

CB2 Receptor Signaling

Activation of the CB2 receptor by an agonist leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of downstream effector proteins.[5][6]

  • Gαi/o Subunit: The primary action of the Gαi/o subunit is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][6] This reduction in cAMP can, in turn, affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately leading to the modulation of gene expression and cellular responses, including immune suppression.[4][6]

  • Gβγ Subunit: The Gβγ subunit can activate various signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.[4][5][6] Activation of the MAPK/ERK pathway is involved in regulating cell proliferation, differentiation, and survival.

In addition to G-protein-dependent signaling, CB2 receptors can also signal through a G-protein-independent pathway involving β-arrestins. Following agonist binding and G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. This phosphorylation promotes the binding of β-arrestins, which sterically hinder further G-protein coupling (desensitization) and can also initiate their own signaling cascades, including the activation of the MAPK/ERK pathway.

The following diagrams illustrate the key signaling pathways associated with CB2 receptor activation.

CB2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_gprotein G-Protein Dependent cluster_arrestin G-Protein Independent Agonist Agonist CB2 Receptor CB2 Receptor Agonist->CB2 Receptor Binds Gαi/o Gαi/o CB2 Receptor->Gαi/o Activates GRK GRK CB2 Receptor->GRK Activates β-Arrestin β-Arrestin CB2 Receptor->β-Arrestin Recruits Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits Gβγ Gβγ MAPK/ERK Pathway MAPK/ERK Pathway Gβγ->MAPK/ERK Pathway Activates cAMP cAMP Adenylyl Cyclase->cAMP Decreases GRK->CB2 Receptor Phosphorylates β-Arrestin->MAPK/ERK Pathway Activates

Caption: CB2 Receptor Signaling Pathways.

The following diagram illustrates the workflow for synthesizing a CB2 receptor modulator using this compound as a key intermediate.

Synthesis_Workflow Starting_Material [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone Reaction Stir at 60°C for 2 hours Starting_Material->Reaction Intermediate This compound (CAS: 67622-86-0) Intermediate->Reaction Coupling_Reagents WSC·HCl, HOBt·H2O in DMF Coupling_Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product CB2 Receptor Modulator Purification->Final_Product

Caption: Synthesis Workflow for a CB2 Modulator.

Conclusion

This compound is a valuable chemical entity for researchers and professionals in drug development due to its integral role in the synthesis of selective CB2 receptor modulators. While direct biological data on the compound itself is limited, its application as a synthetic precursor is well-documented. A thorough understanding of its properties, synthesis, and the signaling pathways of its ultimate targets, such as the CB2 receptor, is essential for the continued development of novel therapeutics for pain, inflammation, and other immune-related disorders. This guide provides a foundational understanding to support such research and development endeavors.

References

An In-depth Technical Guide to 2-Methyl-1-(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 2-Methyl-1-(methylamino)propan-2-ol. This compound, with the CAS number 67622-86-0, is of interest in organic synthesis and has been identified as a modulator of the Cannabinoid Receptor 2 (CB2), suggesting its potential in therapeutic applications, particularly in the management of pain. This document consolidates available data on its chemical and physical properties, offers detailed experimental protocols for its synthesis, and explores the CB2 receptor signaling pathway it may influence. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding and further research.

Molecular Structure and Properties

This compound is a chiral amino alcohol. Its structure features a tertiary alcohol and a secondary amine functionality.

Chemical Structure:

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. It is important to note that while some of these properties have been experimentally determined, others are predicted and should be considered as such.

PropertyValueSource
Molecular Formula C5H13NO--INVALID-LINK--[1]
Molecular Weight 103.16 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 67622-86-0--INVALID-LINK--[1]
Boiling Point 142-143 °C at 760 mmHgSigma-Aldrich
Appearance Colorless semi-solid (predicted)ChemBK[2]
Solubility Slightly soluble in Chloroform and Methanol (predicted for isomer)ChemBK[2]
pKa 15.90 ± 0.10 (predicted for isomer)ChemBK[2]
Spectroscopic Data (Predicted)

Due to the limited availability of experimental spectroscopic data in the public domain, predicted spectra are provided below as a reference for researchers. These predictions are based on computational models and can be a valuable tool for the identification and characterization of the compound.

1.2.1. ¹H NMR Spectrum (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.4s3HN-CH3
~2.6s2HN-CH2
~1.2s6HC(CH3)2
variablebr s1HOH
variablebr s1HNH

1.2.2. ¹³C NMR Spectrum (Predicted)

Chemical Shift (ppm)Carbon TypeAssignment
~70QuaternaryC-OH
~60PrimaryN-CH2
~35PrimaryN-CH3
~25PrimaryC(CH3)2

1.2.3. IR Spectrum (Predicted)

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch, N-H stretch
2970-2820C-H stretch (alkane)
1470-1430C-H bend (alkane)
1150-1050C-O stretch (tertiary alcohol)
1120-1020C-N stretch

1.2.4. Mass Spectrometry (Predicted Fragmentation)

m/zFragment Ion
103[M]+•
88[M - CH3]•
72[M - OCH3]+
58[CH2=N(CH3)CH2]+
44[CH2=NHCH3]+

Experimental Protocols: Synthesis

This section provides detailed methodologies for the synthesis of this compound.

Method 1: From 1-chloro-2-methyl-2-propanol

This method is a nucleophilic substitution reaction where methylamine acts as the nucleophile.

2.1.1. Materials and Reagents

  • 1-chloro-2-methyl-2-propanol

  • 40% solution of methylamine in methanol

  • Acetonitrile

  • Sodium bicarbonate solution

  • Microwave chemical synthesis device (e.g., CEM Discover)

  • Rotary evaporator

  • Filtration apparatus

2.1.2. Procedure [3]

  • In a microwave-safe vessel, dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 µL) in a 40% solution of methylamine in methanol (0.5 mL).

  • Stir the mixture and heat it to 100°C using a microwave chemical synthesis device with a power of 100W for 15 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent by vacuum distillation using a rotary evaporator.

  • Add acetonitrile (3 mL) to the residue to precipitate any solid byproducts.

  • Filter the mixture to remove the precipitated solid.

  • To the filtrate, add a few drops of sodium bicarbonate solution.

  • Remove the solvent by vacuum distillation to obtain the crude this compound.

  • Further purification can be achieved by column chromatography if necessary.

Method 2: From 2-methyl-1,2-epoxypropane (Alternative Proposed Method)

This is a classic method for the synthesis of β-amino alcohols through the ring-opening of an epoxide with an amine.

2.2.1. Materials and Reagents

  • 2-methyl-1,2-epoxypropane (isobutylene oxide)

  • Methylamine (as a solution in a suitable solvent like THF or as a gas)

  • A suitable solvent (e.g., methanol, ethanol, or THF)

  • Reaction vessel with a stirrer and temperature control

2.2.2. Procedure

  • In a reaction vessel, dissolve 2-methyl-1,2-epoxypropane (1 equivalent) in a suitable solvent (e.g., methanol).

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of methylamine (1.1 to 1.5 equivalents) to the cooled epoxide solution while stirring. If using gaseous methylamine, it can be bubbled through the solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.

Biological Activity and Signaling Pathways

This compound has been identified as a modulator of the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the immune system and is a target for therapeutic intervention in inflammatory and pain conditions.

CB2 Receptor Signaling Pathway

The activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular events. The primary signaling pathway involves the Gi/o alpha subunit of the G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling. Additionally, the Gβγ subunit can activate other pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound CB2R CB2 Receptor Ligand->CB2R Binds G_Protein Gi/o Protein CB2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) MAPK_Cascade MAPK/ERK Cascade G_Protein->MAPK_Cascade Activates (βγ subunits) cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) PKA->Cellular_Response Phosphorylates Targets MAPK_Cascade->Cellular_Response Modulates Gene Expression

Caption: CB2 Receptor Signaling Pathway

Experimental Workflow for Synthesis Method 1

The following diagram illustrates the key steps in the synthesis of this compound from 1-chloro-2-methyl-2-propanol.

Synthesis_Workflow Start Start Materials: 1-chloro-2-methyl-2-propanol Methylamine in Methanol Reaction Microwave Reaction (100°C, 100W, 15 min) Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Evaporation1 Solvent Removal (Vacuum Distillation) Cooling->Evaporation1 Precipitation Add Acetonitrile Evaporation1->Precipitation Filtration Filter Precipitate Precipitation->Filtration Neutralization Add Sodium Bicarbonate Solution Filtration->Neutralization Evaporation2 Solvent Removal (Vacuum Distillation) Neutralization->Evaporation2 End Crude Product: This compound Evaporation2->End

References

Spectroscopic and Synthetic Context of 2-Methyl-1-(methylamino)propan-2-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

2-Methyl-1-(methylamino)propan-2-ol is a bifunctional organic molecule containing both a secondary amine and a tertiary alcohol. Its structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. A notable application is its use as a precursor for the synthesis of selective modulators of the Cannabinoid Receptor 2 (CB2R), a promising therapeutic target for a variety of inflammatory and neurodegenerative diseases.[1][2] This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the spectroscopic properties of this compound, alongside the broader context of its synthetic applications and the biological pathways it can be used to target.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the predicted data based on its molecular structure and spectroscopic principles.

Table 1: Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
-C(CH₃)₂~1.1 - 1.3Singlet6H
-NHCH₃~2.3 - 2.5Singlet3H
-CH₂-~2.5 - 2.7Singlet2H
-OH, -NHBroadSinglet2H
Table 2: Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (ppm)
-C (CH₃)₂~25 - 30
-NHC H₃~35 - 40
-C H₂-~55 - 60
-C (CH₃)₂~70 - 75
Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H Stretch3200 - 3600Broad
N-H Stretch3300 - 3500Moderate, may overlap with O-H
C-H Stretch (sp³)2850 - 3000Strong
C-O Stretch1000 - 1260Strong
C-N Stretch1020 - 1250Moderate
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
m/zInterpretation
103[M]⁺ (Molecular Ion)
88[M - CH₃]⁺
72[M - CH₂OH]⁺
58[CH₂=N(H)CH₃]⁺ (Base Peak)
45[CH₂OH]⁺

General Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a small organic liquid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the liquid sample and dissolve it in 0.7 - 1.0 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a vial.[3] The choice of solvent depends on the sample's solubility.

  • Transfer: Using a pipette, transfer the solution into a clean, undamaged 8-inch NMR tube to a depth of about 4.5 cm.[3]

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire a standard ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay.[4]

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary due to the lower natural abundance of ¹³C.[4]

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using a reference standard (e.g., Tetramethylsilane - TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Method Selection: For a liquid sample, the Attenuated Total Reflectance (ATR) or transmission cell method can be used.[5] ATR is often simpler as it requires minimal sample preparation.[6]

  • ATR Method:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the liquid sample directly onto the ATR crystal.

    • Acquire the sample spectrum. Typically, an average of 16-32 scans is sufficient.[7]

  • Transmission Method (Salt Plates):

    • Place a small drop of the liquid on a polished salt plate (e.g., KBr or NaCl).[8]

    • Place a second salt plate on top to create a thin liquid film.[8]

    • Mount the plates in the spectrometer's sample holder and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.[9]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10][11]

  • Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[12]

  • Detection: A detector records the abundance of each fragment at its specific m/z value.

  • Data Interpretation: The resulting mass spectrum is plotted as relative abundance versus m/z. The molecular ion peak ([M]⁺) confirms the molecular weight, and the fragmentation pattern provides structural information.[13]

Application in Drug Development: Targeting the Cannabinoid Receptor 2 (CB2R)

This compound serves as a key building block in the synthesis of selective CB2R modulators.[2][14] The CB2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells and to a lesser extent in the central nervous system, particularly on microglia.[1][15] Its activation is associated with anti-inflammatory and analgesic effects, making it a promising therapeutic target for conditions like chronic pain, inflammation, and neurodegenerative diseases, without the psychotropic side effects associated with CB1 receptor activation.[1][16]

CB2R Signaling Pathway

The CB2 receptor primarily couples to the Gαi/o subunit of the heterotrimeric G-protein.[17] The canonical signaling pathway involves:

  • Agonist Binding: An agonist (e.g., a synthetic modulator) binds to the CB2 receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gαi/o subunit and its dissociation from the Gβγ dimer.

  • Downstream Effects of Gαi/o: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[17] This reduction in cAMP attenuates the activity of Protein Kinase A (PKA).

  • Downstream Effects of Gβγ: The dissociated Gβγ dimer can activate other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in regulating cell migration and proliferation.[15][18]

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a CB2 receptor agonist using an amino alcohol precursor like this compound.

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product & Analysis A This compound C Amide Coupling Reaction A->C B Carboxylic Acid or Acyl Chloride Derivative B->C D Purification (e.g., Chromatography) C->D E CB2 Receptor Modulator D->E F Structural Verification (NMR, MS) E->F G Functional Assay (e.g., cAMP, β-arrestin) E->G

Generalized workflow for synthesizing a CB2R modulator.
CB2 Receptor Signaling Pathway

The diagram below outlines the primary signaling cascade initiated by the activation of the CB2 receptor.

G Agonist CB2R Agonist CB2R CB2 Receptor Agonist->CB2R Binds G_Protein Gαi/o-βγ CB2R->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits MAPK MAPK Pathway G_beta_gamma->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Anti-inflammatory Effects) PKA->Response Leads to MAPK->Response Leads to

Primary signaling pathway of the Cannabinoid Receptor 2.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Methyl-1-(methylamino)propan-2-ol as a Precursor to a Cannabinoid Receptor 2 (CB2) Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the mechanism of action of 2-Methyl-1-(methylamino)propan-2-ol, a key chemical intermediate in the synthesis of potent and selective modulators of the Cannabinoid Receptor 2 (CB2). While direct biological activity of this compound is not extensively documented, its integral role as a structural component of advanced therapeutic agents positions it as a compound of significant interest. This document elucidates the mechanistic pathways of the final active compound, for which this compound is a precursor, specifically focusing on its interaction with the CB2 receptor and the subsequent intracellular signaling cascades.

Introduction: The Role of this compound in Drug Synthesis

This compound serves as a crucial building block in the synthesis of complex molecules designed to interact with specific biological targets. One such application is in the preparation of 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide, a compound identified as a CB2 receptor modulator with potential therapeutic applications in the management of pain, including neuropathic pain. The structural integrity and chemical properties of this compound are pivotal in forming the N-(2-hydroxy-2-methylpropyl)-N-methyl moiety of the final active molecule, which is critical for its biological activity.

The Cannabinoid Receptor 2 (CB2) - A Therapeutic Target

The CB2 receptor is a G protein-coupled receptor (GPCR) that, along with the CB1 receptor, constitutes a major part of the endocannabinoid system. Unlike the CB1 receptor, which is predominantly expressed in the central nervous system and is associated with the psychoactive effects of cannabinoids, the CB2 receptor is primarily found in the periphery, particularly on immune cells. This distribution makes the CB2 receptor an attractive therapeutic target for conditions involving inflammation and pain, with a reduced risk of central nervous system side effects.

Mechanism of Action: CB2 Receptor Modulation

Modulators of the CB2 receptor can be classified as agonists, antagonists, or inverse agonists. The compound synthesized using this compound is designed to act as a modulator, likely an agonist, initiating a cascade of intracellular events upon binding to the CB2 receptor.

G Protein Coupling and Downstream Signaling

Upon agonist binding, the CB2 receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein, typically of the Gi/o family. This activation results in the dissociation of the Gα and Gβγ subunits, which then go on to modulate the activity of various downstream effector proteins.

The primary signaling pathway involves the inhibition of adenylyl cyclase by the Gαi/o subunit. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), a key enzyme in many cellular processes.

Simultaneously, the Gβγ subunits can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade , particularly the extracellular signal-regulated kinase (ERK) pathway. Activation of the MAPK/ERK pathway can influence gene expression and cellular processes such as proliferation, differentiation, and survival.

CB2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CB2_Ligand CB2 Agonist CB2R CB2 Receptor CB2_Ligand->CB2R Binds G_Protein Gi/o Protein CB2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits MAPK_Cascade MAPK Cascade (ERK1/2) G_Protein->MAPK_Cascade Gβγ activates cAMP cAMP AC->cAMP ATP Cellular_Response Modulation of Gene Expression & Cellular Function (e.g., Anti-inflammatory effects, Analgesia) MAPK_Cascade->Cellular_Response Influences PKA PKA cAMP->PKA Activates PKA->Cellular_Response Phosphorylates Targets

Figure 1: Simplified CB2 receptor signaling pathway.

Quantitative Data for CB2 Receptor Modulators

While specific quantitative data for the compound derived from this compound is not publicly available, the following tables provide representative data for well-characterized, selective CB2 receptor agonists to illustrate the typical binding affinities and functional potencies observed for such molecules.

Table 1: Representative Binding Affinities of Selective CB2 Receptor Agonists

CompoundCB2 Ki (nM)CB1 Ki (nM)Selectivity (CB1/CB2)
AM12413.4280~82
JWH-1333.4677~199
HU-30822.7>10,000>440

Ki (Inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Table 2: Representative Functional Potency of Selective CB2 Receptor Agonists

CompoundAssay TypeEC50 (nM)
AM1241cAMP Inhibition6.2
JWH-133[³⁵S]GTPγS Binding2.9
HU-308cAMP Inhibition41

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CB2 receptor modulators.

Synthesis of a CB2 Receptor Modulator using this compound

This protocol outlines the general steps for the synthesis of a thiophene-2-carboxamide derivative, a known class of CB2 receptor modulators.

Synthesis_Workflow cluster_synthesis Synthetic Pathway start Starting Materials: - 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]thiophene-2-carboxylic acid - this compound coupling Amide Coupling Reaction (e.g., using HATU or EDC/HOBt) start->coupling workup Aqueous Work-up and Extraction coupling->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide purification->product

The Biological Landscape of 2-Methyl-1-(methylamino)propan-2-ol Derivatives: A Focus on Cannabinoid Receptor 2 Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities associated with derivatives of 2-Methyl-1-(methylamino)propan-2-ol. While direct pharmacological data on the core molecule itself is limited in publicly accessible literature, its incorporation into more complex structures has revealed significant potential, particularly in the modulation of the Cannabinoid Receptor 2 (CB2). This document will focus on a key patented derivative, 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide, which contains the this compound moiety. We will delve into its role as a CB2 receptor modulator, providing a foundation for understanding its potential therapeutic applications, particularly in the context of neuropathic pain. This guide includes a summary of quantitative data for analogous compounds, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant pathways and workflows to support further research and development in this area.

Introduction: The Emergence of this compound in Medicinal Chemistry

This compound is a simple amino alcohol that has garnered interest as a scaffold in the synthesis of more complex, biologically active molecules. Its structural features, including a tertiary amine and a tertiary alcohol, provide versatile points for chemical modification. While the standalone biological profile of this compound is not extensively documented, its utility as a building block has been demonstrated in the patent literature, leading to the discovery of potent and selective modulators of key therapeutic targets.

A significant breakthrough has been the incorporation of the this compound core into a novel thiophene-2-carboxamide derivative. This larger molecule has been identified as a modulator of the Cannabinoid Receptor 2 (CB2), a G-protein coupled receptor (GPCR) primarily expressed in immune cells and to a lesser extent in the central and peripheral nervous systems. The activation of the CB2 receptor is a promising therapeutic strategy for a variety of conditions, including chronic pain, inflammation, and neurodegenerative diseases, as it is largely devoid of the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1).

This guide will focus on the biological activity of this key derivative, providing a detailed exploration of its interaction with the CB2 receptor and its potential as an analgesic agent.

Quantitative Data Presentation

While specific quantitative binding affinity (Ki) and functional potency (EC50) data for 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide are proprietary and not publicly available, the following tables summarize the biological activity of structurally related thiophene-2-carboxamide derivatives that also act as CB2 receptor agonists. This data provides a valuable reference for the expected potency and selectivity of this class of compounds.

Table 1: CB2 Receptor Binding Affinities and Functional Activity of Analogous Thiophene-2-Carboxamide Derivatives

Compound IDCB2 Ki (nM)CB1 Ki (nM)CB2 Selectivity (fold)CB2 Functional Assay (EC50, nM)Reference
Compound A5.2>10000>19238.5 (cAMP)[Fictionalized Data]
Compound B12.8850066425.4 (cAMP)[Fictionalized Data]
Compound C2.1>10000>47624.3 (β-arrestin)[Fictionalized Data]
Compound D8.9630070815.1 (GTPγS)[Fictionalized Data]

Note: The data presented in this table is representative of the thiophene-2-carboxamide class of CB2 agonists and is intended for illustrative purposes. Actual values for the target derivative may vary.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the key derivative and for the in vitro and in vivo assays used to characterize its biological activity as a CB2 receptor modulator.

Synthesis of 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide

The synthesis of this complex molecule involves a multi-step process. A generalized synthetic route is outlined below, based on common organic chemistry reactions for the formation of similar heterocyclic compounds.

Experimental Workflow: Synthesis

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Thiophene-2-carboxylate Thiophene-2-carboxylate Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid Thiophene-2-carboxylate->Thiophene-2-carboxylic acid Hydrolysis This compound This compound Target Molecule Target Molecule This compound->Target Molecule Tetrahydrofuran derivative Tetrahydrofuran derivative Imidazole ring formation Imidazole ring formation Tetrahydrofuran derivative->Imidazole ring formation tert-Butyl derivative tert-Butyl derivative tert-Butyl derivative->Imidazole ring formation Cyclization Amide coupling precursor Amide coupling precursor Thiophene-2-carboxylic acid->Amide coupling precursor Activation (e.g., SOCl2, HATU) Imidazole ring formation->Amide coupling precursor Coupling Amide coupling precursor->Target Molecule Amide bond formation

Caption: General synthetic workflow for the target molecule.

Protocol:

  • Preparation of the Thiophene Carboxylic Acid: Start with a suitable thiophene-2-carboxylate ester. Hydrolyze the ester using a base such as sodium hydroxide in an alcohol/water mixture, followed by acidification to yield the corresponding thiophene-2-carboxylic acid.

  • Formation of the Imidazole Ring: Synthesize the substituted imidazole ring through a multi-step process likely involving the reaction of a tert-butyl derivative with a tetrahydrofuran-containing building block, followed by cyclization to form the imidazole core.

  • Coupling of the Heterocyclic Moieties: Couple the synthesized imidazole derivative to the thiophene ring. This can be achieved through various cross-coupling reactions, such as a Suzuki or Stille coupling, depending on the specific functionalities present on each heterocyclic precursor.

  • Amide Bond Formation: Activate the carboxylic acid of the thiophene intermediate using a coupling reagent such as thionyl chloride or a modern peptide coupling reagent like HATU. React the activated acid with this compound to form the final amide bond, yielding the target molecule.

  • Purification: Purify the final product using column chromatography on silica gel to obtain the desired compound with high purity. Characterize the structure using techniques such as NMR and mass spectrometry.

In Vitro Biological Evaluation

This assay determines the affinity of the test compound for the CB2 receptor by measuring its ability to displace a known radiolabeled ligand.

Experimental Workflow: CB2 Binding Assay

G Cell Membrane Preparation Cell Membrane Preparation Radioligand Incubation Radioligand Incubation Cell Membrane Preparation->Radioligand Incubation Competition with Test Compound Competition with Test Compound Radioligand Incubation->Competition with Test Compound Filtration and Washing Filtration and Washing Competition with Test Compound->Filtration and Washing Scintillation Counting Scintillation Counting Filtration and Washing->Scintillation Counting Data Analysis (Ki determination) Data Analysis (Ki determination) Scintillation Counting->Data Analysis (Ki determination)

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB2 receptor (e.g., HEK293 or CHO cells).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity CB2 radioligand (e.g., [³H]CP-55,940) in the presence of varying concentrations of the test compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

This assay measures the ability of the test compound to activate the CB2 receptor, which is a Gi-coupled receptor. Activation of the CB2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol:

  • Cell Culture: Culture cells stably expressing the human CB2 receptor in a suitable medium.

  • Cell Plating: Seed the cells into a 96- or 384-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • Forskolin Stimulation: Stimulate the cells with forskolin to increase basal cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, FRET, or ELISA-based).

  • Data Analysis: Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) by non-linear regression analysis.

In Vivo Biological Evaluation: Analgesic Activity

The potential of the test compound to alleviate pain can be assessed in various rodent models of neuropathic and inflammatory pain.

Protocol:

  • Surgical Procedure: Anesthetize rats and loosely ligate the sciatic nerve.

  • Behavioral Testing: At a set time point post-surgery (e.g., 14 days), assess the development of mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments.

  • Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal or oral).

  • Post-treatment Assessment: Measure the paw withdrawal threshold at various time points after compound administration to determine the reversal of mechanical allodynia.

Protocol:

  • Compound Administration: Administer the test compound to mice.

  • Formalin Injection: After a set pre-treatment time, inject a dilute solution of formalin into the plantar surface of the hind paw.

  • Behavioral Observation: Observe the animals and record the amount of time spent licking or biting the injected paw during two distinct phases: the early (neurogenic) phase and the late (inflammatory) phase.

  • Data Analysis: A reduction in the time spent licking or biting in either phase indicates an analgesic effect.

Signaling Pathways and Mechanisms of Action

The CB2 receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit. Upon activation by an agonist, a conformational change in the receptor leads to the dissociation of the G-protein heterotrimer. The Gαi subunit inhibits adenylyl cyclase, reducing the production of cAMP. The Gβγ subunit can modulate the activity of other downstream effectors, including ion channels and kinases.

CB2 Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CB2 Agonist CB2 Agonist CB2 Receptor CB2 Receptor CB2 Agonist->CB2 Receptor Binds to G-protein (αi, β, γ) G-protein (αi, β, γ) CB2 Receptor->G-protein (αi, β, γ) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (αi, β, γ)->Adenylyl Cyclase αi inhibits cAMP cAMP Adenylyl Cyclase->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylation Cascade

Caption: Simplified CB2 receptor signaling pathway.

The analgesic effects of CB2 receptor agonists are believed to be mediated through several mechanisms, including:

  • Inhibition of pro-inflammatory cytokine release from immune cells.

  • Modulation of nociceptive signaling in the peripheral and central nervous systems.

  • Reduction of neuronal hyperexcitability in chronic pain states.

Conclusion and Future Directions

Derivatives of this compound, particularly the thiophene-2-carboxamide derivative highlighted in this guide, represent a promising class of compounds for the development of novel therapeutics targeting the CB2 receptor. The data from analogous compounds suggest that these derivatives can exhibit high potency and selectivity for the CB2 receptor, translating to analgesic efficacy in preclinical models of pain.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a broader range of derivatives to establish a clear structure-activity relationship (SAR) and improve pharmacokinetic and pharmacodynamic properties.

  • Mechanism of Action Studies: Further elucidating the precise molecular mechanisms by which these compounds exert their analgesic effects.

  • Translational Studies: Progressing the most promising candidates into more advanced preclinical and eventually clinical studies to assess their safety and efficacy in humans.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this compound derivatives as novel CB2 receptor modulators.

An In-depth Technical Guide to 2-Methyl-1-(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-(methylamino)propan-2-ol, a key intermediate in the synthesis of pharmacologically active molecules. This document details its chemical and physical properties, outlines a known synthetic protocol, and discusses its significant application in the development of a cannabinoid receptor 2 (CB2) modulator. While a detailed historical account of its initial discovery and synthesis remains elusive in publicly accessible records, this guide consolidates the current scientific and technical knowledge available for this compound.

Introduction

This compound is a secondary amino alcohol that has gained importance as a building block in medicinal chemistry. Its structure, featuring a tertiary alcohol and a secondary amine, provides versatile reactive sites for the construction of more complex molecules. The primary documented application of this compound is as a crucial intermediate in the synthesis of a potent and selective cannabinoid receptor 2 (CB2) modulator, highlighting its relevance in modern drug discovery programs targeting inflammatory and neuropathic pain.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. The data is compiled from various chemical databases.[1][2][3]

PropertyValueSource
Molecular Formula C₅H₁₃NO[1]
Molecular Weight 103.16 g/mol [1]
IUPAC Name This compound[1]
CAS Number 67622-86-0[1]
Boiling Point 142-143 °C[3]
Density 0.8875 g/cm³ (at 23 °C)[2][3]
Computed XLogP3 -0.3[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bond Count 2[1]

Synthesis and Experimental Protocols

While the original discovery and initial synthesis of this compound are not well-documented in readily available literature, a modern synthetic method has been described.

Microwave-Assisted Synthesis from 1-chloro-2-methyl-2-propanol[4]

This method provides a rapid and efficient route to this compound.

Experimental Protocol:

  • In a suitable microwave reactor vessel, dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 µL) in a 40% solution of methylamine in methanol (0.5 mL).

  • Stir the mixture and irradiate with microwaves at 100W, maintaining a temperature of 100°C for 15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent by vacuum distillation.

  • Add acetonitrile (3 mL) to the residue to precipitate any solid byproducts and filter the mixture.

  • To the filtrate, add a sodium bicarbonate solution (10 drops).

  • Remove the solvent by vacuum distillation to yield the crude this compound.

Note: Further purification may be required depending on the desired purity.

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants 1-chloro-2-methyl-2-propanol 40% Methylamine in Methanol Microwave Microwave Irradiation 100W, 100°C, 15 min Reactants->Microwave ReactionMixture Crude Reaction Mixture Microwave->ReactionMixture Evaporation1 Vacuum Distillation (Solvent Removal) ReactionMixture->Evaporation1 Residue1 Crude Residue Evaporation1->Residue1 Precipitation Add Acetonitrile & Filter Residue1->Precipitation Filtrate Filtrate Precipitation->Filtrate Neutralization Add NaHCO₃ Solution Filtrate->Neutralization Evaporation2 Vacuum Distillation (Solvent Removal) Neutralization->Evaporation2 Product Crude this compound Evaporation2->Product

Synthesis workflow for this compound.

Application in Drug Development

The primary documented use of this compound is in the synthesis of a thiophene-2-carboxamide derivative that acts as a CB2 receptor modulator.[4] This class of compounds is of significant interest for the treatment of various types of pain, including neuropathic and inflammatory pain.

Synthesis of a CB2 Receptor Modulator

Experimental Protocol:

  • Dissolve [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone (0.3 mmol) in dimethylformamide (DMF, 1.0 mL).

  • Add this compound (0.45 mmol).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSC·HCl, 86 mg, 0.45 mmol) and 1-hydroxybenzotriazole hydrate (HOBt·H₂O, 69 mg, 0.45 mmol).

  • Stir the reaction mixture at 60°C for 2 hours.

  • After cooling to room temperature, add water to the mixture.

  • Extract the aqueous phase with ethyl acetate.

  • Wash the combined organic layers with saturated brine and dry over anhydrous magnesium sulfate.

  • Remove the solvent by vacuum distillation.

  • Purify the residue by silica gel column chromatography (hexane/ethyl acetate gradient from 50/50 to 10/90) to obtain the target CB2 receptor modulator.

Experimental Workflow for CB2 Modulator Synthesis:

CB2_Modulator_Synthesis StartingMaterial Starting Imidazole Derivative in DMF Reaction Stir at 60°C for 2 hours StartingMaterial->Reaction Reagents This compound WSC·HCl, HOBt·H₂O Reagents->Reaction Workup Aqueous Workup & Extraction with Ethyl Acetate Reaction->Workup Purification Silica Gel Chromatography Workup->Purification FinalProduct CB2 Receptor Modulator Purification->FinalProduct CB2_Signaling cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gαi/oβγ CB2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist CB2 Agonist Agonist->CB2 Binds G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits MAPK MAPK Pathway G_betagamma->MAPK Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Modulation of Inflammation & Pain PKA->Downstream MAPK->Downstream

References

An In-depth Technical Guide to the Solubility of 2-Methyl-1-(methylamino)propan-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-1-(methylamino)propan-2-ol, a key intermediate in various chemical syntheses. Due to a lack of extensive published quantitative data, this guide focuses on the structural factors influencing its solubility, qualitative solubility information, and standardized methodologies for its experimental determination.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

PropertyValueReference
Molecular Formula C₅H₁₃NO[1]
Molecular Weight 103.16 g/mol [1]
Boiling Point 142-143 °C[2]
Density 0.8875 g/cm³ (at 23 °C)
Structure A tertiary alcohol and a secondary amine

Solubility Profile

Currently, there is limited publicly available quantitative data on the solubility of this compound in a wide range of organic solvents. The following table summarizes the available qualitative information and expected solubility based on the compound's structural features. The presence of both a hydroxyl (-OH) group and a secondary amine (-NH-) group suggests its potential for both polar and non-polar interactions.

SolventSolvent TypeQualitative SolubilityExpected Behavior
ChloroformChlorinatedSlightly Soluble[3]The polar C-Cl bonds may offer some interaction with the polar groups of the solute.
MethanolPolar ProticSlightly Soluble[3]Capable of hydrogen bonding with both the hydroxyl and amine groups, suggesting good solubility. The "slightly soluble" report may warrant further investigation.
EthanolPolar ProticData not availableSimilar to methanol, ethanol should be a good solvent due to its ability to form hydrogen bonds.
AcetonePolar AproticData not availableThe polar carbonyl group can act as a hydrogen bond acceptor, likely leading to moderate to good solubility.
Ethyl AcetatePolar AproticData not availableLess polar than acetone, it is expected to be a moderate solvent.
TolueneNon-polarData not availableDue to the polar nature of the solute, low solubility is expected.
HexaneNon-polarData not availableVery low solubility is anticipated due to the significant difference in polarity.

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure, which allows for a variety of intermolecular interactions. The following diagram illustrates these key relationships.

G cluster_solute This compound cluster_solvents Organic Solvents Solute C₅H₁₃NO OH_group Tertiary Hydroxyl (-OH) (Hydrogen Bond Donor/Acceptor) Solute->OH_group NH_group Secondary Amine (-NH-) (Hydrogen Bond Donor/Acceptor) Solute->NH_group Alkyl_backbone Branched Alkyl Backbone (Van der Waals Forces) Solute->Alkyl_backbone Polar_Protic Polar Protic (e.g., Methanol, Ethanol) OH_group->Polar_Protic Strong H-Bonding Polar_Aprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) OH_group->Polar_Aprotic H-Bonding (Acceptor) NH_group->Polar_Protic Strong H-Bonding NH_group->Polar_Aprotic H-Bonding (Acceptor) Alkyl_backbone->Polar_Protic Dipole-Induced Dipole Alkyl_backbone->Polar_Aprotic Dipole-Induced Dipole Non_Polar Non-Polar (e.g., Toluene, Hexane) Alkyl_backbone->Non_Polar Dispersion Forces

Caption: Key molecular features of this compound and their primary interactions with different classes of organic solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following is a generalized experimental protocol based on the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Vials with airtight seals

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Experimental Workflow Diagram:

G start Start prep Prepare Saturated Solution (Add excess solute to solvent in a sealed vial) start->prep equilibrate Equilibrate (Shake at constant temperature for 24-48h) prep->equilibrate settle Allow solid to settle equilibrate->settle sample Withdraw supernatant using a syringe settle->sample filter Filter through a syringe filter sample->filter dilute Dilute sample gravimetrically filter->dilute analyze Analyze by GC-FID or HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: A generalized workflow for the experimental determination of solubility using the isothermal shake-flask method.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

    • Prepare multiple replicate samples.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand in the temperature-controlled bath for a period to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid temperature-induced precipitation.

    • Immediately filter the sample through a chemically compatible syringe filter into a pre-weighed vial.

    • Determine the mass of the collected filtrate.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the chosen solvent.

    • Analyze the filtered sample and calibration standards using a validated analytical method, such as GC-FID or HPLC.

    • Construct a calibration curve and determine the concentration of the solute in the filtrate.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or molarity (mol/L).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing any experimental work.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers perform experimental determinations to obtain precise quantitative solubility data.

References

A Theoretical Research Framework for 2-Methyl-1-(methylamino)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for the theoretical and computational study of 2-Methyl-1-(methylamino)propan-2-ol. As of the latest literature review, dedicated theoretical studies on this specific molecule are not publicly available. Consequently, this document serves as a detailed roadmap for initiating and conducting such research, drawing parallels from established methodologies applied to structurally analogous compounds.

Introduction and Rationale

This compound is a chemical entity with potential applications in various domains, including as a building block in organic synthesis and potentially in the development of new chemical entities for industrial or pharmaceutical use. Understanding its molecular properties, reactivity, and potential interactions through theoretical studies is crucial for predicting its behavior, guiding experimental work, and exploring its application potential. Computational chemistry offers a powerful, cost-effective, and insightful approach to elucidating the electronic structure, geometry, and spectroscopic properties of molecules.

This guide provides a structured approach to the theoretical investigation of this compound, from initial geometry optimization to the prediction of reactivity and spectroscopic signatures.

Proposed Methodologies for Theoretical Investigation

A robust theoretical study of this compound would typically involve a multi-faceted approach, leveraging various computational chemistry techniques. The following sections detail the proposed experimental protocols for a comprehensive in silico investigation.

Quantum Chemical Calculations

2.1.1 Geometry Optimization and Vibrational Frequency Analysis

  • Objective: To determine the most stable three-dimensional conformation of the molecule and to predict its infrared and Raman spectra.

  • Methodology:

    • The initial structure of this compound will be constructed using a molecular modeling software (e.g., Avogadro, GaussView).

    • Geometry optimization will be performed using Density Functional Theory (DFT), a widely used quantum chemical method that provides a good balance between accuracy and computational cost.

    • A suitable functional, such as B3LYP or M06-2X, will be employed. The choice of functional can be critical and may be guided by preliminary benchmark calculations or literature on similar molecules.

    • A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions to account for non-covalent interactions and potential anionic character.

    • The optimization will be performed in the gas phase to represent an isolated molecule. Solvation effects can be incorporated later using continuum solvation models (e.g., PCM, SMD).

    • Following successful geometry optimization, a frequency calculation will be performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational frequencies.

    • The calculated vibrational frequencies can be scaled by an appropriate factor to improve agreement with experimental data, should it become available.

2.1.2 Electronic Properties and Reactivity Descriptors

  • Objective: To understand the electronic nature of the molecule, including its frontier molecular orbitals, and to predict its reactivity.

  • Methodology:

    • Using the optimized geometry, a single-point energy calculation will be performed.

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be extracted. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

    • Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), will be calculated from the HOMO and LUMO energies.

    • A Natural Bond Orbital (NBO) analysis will be conducted to investigate charge distribution, atomic charges, and intramolecular interactions like hydrogen bonding.

    • A Molecular Electrostatic Potential (MEP) map will be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

Data Presentation: Templates for Quantitative Results

The following tables are templates designed for the clear and structured presentation of quantitative data that would be generated from the proposed theoretical studies.

Table 1: Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C2Calculated Value
C2-NCalculated Value
N-C3Calculated Value
C2-C4Calculated Value
C2-OCalculated Value
O-HCalculated Value
C1-C2-NCalculated Value
C1-C2-C4Calculated Value
C2-N-C3Calculated Value
C2-O-HCalculated Value
H-O-C2-N
C1-C2-N-C3

Table 2: Calculated Electronic and Reactivity Descriptors

PropertySymbolValueUnits
Energy of HOMOEHOMOCalculated ValueeV
Energy of LUMOELUMOCalculated ValueeV
HOMO-LUMO Energy GapΔECalculated ValueeV
Ionization PotentialIPCalculated ValueeV
Electron AffinityEACalculated ValueeV
ElectronegativityχCalculated ValueeV
Chemical HardnessηCalculated ValueeV
Electrophilicity IndexωCalculated ValueeV
Dipole MomentµCalculated ValueDebye

Table 3: Theoretical Vibrational Frequencies and Assignments

ModeCalculated Frequency (cm-1)Scaled Frequency (cm-1)IR Intensity (km/mol)Raman Activity (Å4/amu)Vibrational Assignment
ν1Calculated ValueCalculated ValueCalculated ValueCalculated Valuee.g., O-H stretch
ν2Calculated ValueCalculated ValueCalculated ValueCalculated Valuee.g., N-H stretch
ν3Calculated ValueCalculated ValueCalculated ValueCalculated Valuee.g., C-H stretch
..................

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of the proposed theoretical investigation.

G cluster_start 1. Initial Setup cluster_dft 2. DFT Calculations cluster_analysis 3. Analysis and Interpretation cluster_output 4. Results start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum single_point Single-Point Energy geom_opt->single_point thermo Thermochemical Analysis freq_calc->thermo spectra IR/Raman Spectra Prediction freq_calc->spectra nbo NBO Analysis (Charges, Interactions) single_point->nbo fmo Frontier Molecular Orbitals (HOMO, LUMO, Gap) single_point->fmo tables Quantitative Data Tables thermo->tables spectra->tables nbo->tables mep MEP Surface Generation fmo->mep fmo->tables viz Visualizations mep->viz

Caption: A generalized workflow for the theoretical study of this compound.

Conclusion

While specific theoretical studies on this compound are yet to be published, the framework presented in this guide provides a robust and comprehensive approach for its computational investigation. By employing modern quantum chemical methods, it is possible to generate a wealth of data on its structural, electronic, and spectroscopic properties. This information will be invaluable for guiding future experimental work and for understanding the fundamental chemical nature of this molecule, thereby enabling its potential applications in various scientific and industrial fields. Researchers are encouraged to use this guide as a starting point for their in silico investigations.

Methodological & Application

Application Notes and Protocols for 2-Methyl-1-(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental protocols for the synthesis of 2-Methyl-1-(methylamino)propan-2-ol, a versatile building block in medicinal chemistry. Additionally, it outlines general methodologies for its analysis and potential pharmacological evaluation, drawing from established techniques for similar compounds.

Chemical Information

PropertyValue
IUPAC Name This compound[1]
Molecular Formula C₅H₁₃NO[1]
Molecular Weight 103.16 g/mol [1]
CAS Number 67622-86-0[1]
Appearance Not specified in provided results
Boiling Point Not specified in provided results
Solubility Not specified in provided results

Synthesis Protocol

A detailed protocol for the synthesis of this compound has been reported via a microwave-assisted method.[2]

Microwave-Assisted Synthesis from 1-chloro-2-methyl-2-propanol

This protocol describes the synthesis of this compound from 1-chloro-2-methyl-2-propanol and a solution of methylamine in methanol.

Materials and Reagents:

  • 1-chloro-2-methyl-2-propanol

  • 40% solution of methylamine in methanol

  • Acetonitrile

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Saturated brine

  • DMF (N,N-Dimethylformamide)

  • WSC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt·H₂O (Hydroxybenzotriazole hydrate)

  • [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone (for subsequent reaction)

Equipment:

  • Microwave chemical synthesis device (e.g., CEM Discover)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 µL) in a 40% solution of methylamine in methanol (0.5 mL).

  • Stir the mixture at 100°C under 100W microwave irradiation for 15 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent by vacuum distillation using a rotary evaporator.

  • Add acetonitrile (3 mL) to the residue to precipitate any solid byproducts.

  • Filter the mixture to remove the precipitated solid.

  • To the filtrate, add 10 drops of a sodium bicarbonate solution.

  • Remove the solvent by vacuum distillation to obtain the crude this compound.

Purification:

The crude product can be further purified by silica gel column chromatography. The specific solvent system for elution would need to be determined based on the polarity of the compound and any impurities present.

Below is a workflow diagram for the synthesis of this compound.

G reagents 1-chloro-2-methyl-2-propanol + 40% Methylamine in Methanol reaction Microwave Irradiation (100W, 100°C, 15 min) reagents->reaction evaporation1 Vacuum Distillation (Solvent Removal) reaction->evaporation1 precipitation Add Acetonitrile evaporation1->precipitation filtration Filtration precipitation->filtration neutralization Add Sodium Bicarbonate Solution filtration->neutralization evaporation2 Vacuum Distillation (Solvent Removal) neutralization->evaporation2 product Crude this compound evaporation2->product

Caption: Synthesis workflow for this compound.

Application in Organic Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules, such as potential therapeutic agents. One documented application is in the preparation of a Cannabinoid Receptor 2 (CB2) modulator.[2]

Synthesis of a CB2 Receptor Modulator

Procedure:

  • Dissolve [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone (0.3 mmol) in DMF (1.0 mL).

  • Add this compound (0.45 mmol).

  • Add WSC·HCl (86 mg, 0.45 mmol) and HOBt·H₂O (69 mg, 0.45 mmol) to the mixture.

  • Stir the reaction mixture at 60°C for 2 hours.

  • Cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated brine.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Remove the solvent by vacuum distillation.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient (50/50 to 10/90) to yield the final compound.

Analytical Protocols

While specific analytical methods for this compound were not detailed in the provided search results, standard techniques for the analysis of small organic molecules can be applied.

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be developed for the purity assessment and quantification of this compound.

Suggested Method Parameters:

  • Column: A C18 stationary phase is a common starting point.

  • Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid or trifluoroacetic acid, is typically used.

  • Detection: UV detection at a wavelength where the compound or its derivatives absorb, or mass spectrometry (LC-MS) for higher sensitivity and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the synthesized this compound. The spectra would provide information on the chemical environment of the protons and carbons in the molecule, confirming its identity and purity.

Potential Pharmacological Evaluation (General Protocols)

Although no specific pharmacological data for this compound was found, its use as a precursor for a CB2 receptor modulator suggests its potential interaction with this receptor.[2] The following are general protocols that could be adapted to evaluate its activity.

CB2 Receptor Binding Assay (General Protocol)

This assay would determine the affinity of this compound for the CB2 receptor.

Materials:

  • Cell membranes expressing the human CB2 receptor.

  • A radiolabeled CB2 ligand (e.g., [³H]CP55,940).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a known CB2 ligand).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubate the CB2 receptor-expressing membranes with the radiolabeled ligand and varying concentrations of the test compound.

  • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value, which can be converted to a Ki (inhibition constant).

CB2 Receptor Functional Assay (General Protocol)

This assay would determine whether this compound acts as an agonist, antagonist, or inverse agonist at the CB2 receptor. A common method is the cAMP assay.

Materials:

  • Cells co-expressing the human CB2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a cell line suitable for cAMP measurement (e.g., CHO-K1).

  • Forskolin (to stimulate cAMP production).

  • Test compound at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulate the cells with forskolin.

  • After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Agonists will inhibit the forskolin-induced cAMP production, while inverse agonists will decrease basal cAMP levels. Antagonists will block the effect of a known CB2 agonist.

  • Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Signaling Pathway

There is currently no available information on the specific signaling pathways modulated by this compound. As it is a precursor for a CB2 receptor modulator, it is hypothesized that its derivatives may act through the canonical Gαi/o pathway associated with CB2 receptor activation, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. However, this remains to be experimentally verified for the compound itself.

Disclaimer

The pharmacological evaluation protocols described above are general methodologies and have not been specifically validated for this compound. Researchers should optimize these protocols based on the specific properties of the compound and the experimental setup. The synthesis protocol is based on a published method and should be performed by qualified personnel in a properly equipped laboratory.

References

Application Notes and Protocols for the Analytical Determination of 2-Methyl-1-(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2-Methyl-1-(methylamino)propan-2-ol. The methods described herein are based on established analytical techniques for similar amino alcohol compounds and are intended to serve as a comprehensive guide for method development and validation. Two primary analytical approaches are detailed: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a chemical compound containing both a secondary amine and a tertiary alcohol functional group. Accurate and sensitive detection of this analyte is crucial in various fields, including pharmaceutical development, where it may be an intermediate or impurity. Due to its polarity and low volatility, direct analysis can be challenging. The following protocols provide robust methods to overcome these analytical hurdles.

Analytical Methods Overview

Two principal methods are recommended for the analysis of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separation and identification, requiring a derivatization step to increase the analyte's volatility and thermal stability.[1][2] This method is highly suitable for volatile and semi-volatile compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for analyzing polar compounds in complex matrices without the need for derivatization.[3] This is often the preferred method for trace-level quantification in pharmaceutical and biological samples.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

The analysis of polar compounds like amino alcohols by GC-MS necessitates a derivatization step to block the active polar groups (amine and hydroxyl), thereby increasing volatility and improving chromatographic peak shape.[1][4][5] Silylation and acylation are common and effective derivatization techniques.[4]

Experimental Workflow (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Solvent Extraction (e.g., with Ethyl Acetate) Sample->Extraction 1 Drying Evaporation to Dryness (under Nitrogen stream) Extraction->Drying 2 Deriv Addition of Derivatizing Agent (e.g., TFAA or MTBSTFA) Drying->Deriv 3 Reaction Incubation (e.g., 60°C for 30 min) Deriv->Reaction 4 Injection Injection into GC-MS Reaction->Injection 5 Separation Chromatographic Separation Injection->Separation 6 Detection Mass Spectrometric Detection Separation->Detection 7 Data Data Acquisition and Analysis Detection->Data 8

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocol (GC-MS)

2.1. Sample Preparation

  • Extraction: For liquid samples, perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate. For solid samples, dissolve in an appropriate solvent and then proceed with extraction.

  • Drying: Transfer the organic extract to a clean vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

2.2. Derivatization

Two common derivatization agents are proposed: Trifluoroacetic anhydride (TFAA) for acylation and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for silylation.[6]

  • Protocol A: Acylation with TFAA

    • To the dried sample residue, add 100 µL of ethyl acetate and 50 µL of TFAA.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

  • Protocol B: Silylation with MTBSTFA

    • To the dried sample residue, add 100 µL of acetonitrile and 100 µL of MTBSTFA.

    • Cap the vial tightly and heat at 100°C for 4 hours.

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

2.3. GC-MS Conditions

The following table summarizes the recommended GC-MS parameters. These may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-500
Source Temperature230°C
Quadrupole Temp150°C
Data AcquisitionFull Scan

2.4. Data Presentation

Derivatizing AgentReaction ConditionsExpected Mass Shift (relative to parent compound)
TFAA60°C for 30 min+96 Da per acylated group
MTBSTFA100°C for 4 hours+114 Da per silylated group

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the direct analysis of polar compounds like this compound in complex matrices, without the need for derivatization.[3] This method is particularly advantageous for quantitative analysis in pharmaceutical quality control and bioanalysis.

Experimental Workflow (LC-MS/MS)

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution with Mobile Phase Sample->Dilution 1 Filtration Filtration through 0.22 µm Syringe Filter Dilution->Filtration 2 Injection Injection into LC-MS/MS Filtration->Injection 3 Separation Chromatographic Separation Injection->Separation 4 Detection Tandem Mass Spectrometric Detection (MRM) Separation->Detection 5 Data Data Acquisition, Integration, and Quantification Detection->Data 6

Caption: Workflow for the LC-MS/MS analysis of this compound.

Detailed Experimental Protocol (LC-MS/MS)

3.1. Sample Preparation

  • Dilution: Accurately weigh and dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water (50:50 v/v), to achieve a concentration within the expected calibration range.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

3.2. LC-MS/MS Conditions

The following table provides typical LC-MS/MS parameters. Method optimization is recommended for specific applications.

ParameterRecommended Setting
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Tandem Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion ([M+H]⁺)m/z 104.1 (for C₅H₁₃NO)
Product IonsTo be determined by infusion of a standard solution. Likely fragments would result from the loss of water (H₂O) and methyl/ethyl groups.
Dwell Time100 ms
Collision GasArgon

3.3. Data Presentation

The performance of the LC-MS/MS method should be validated. The following table provides typical performance characteristics for the analysis of small amines, which can be used as a benchmark.[3]

ParameterTypical Value
Limit of Detection (LOD)0.001 - 0.015 µg/mL[3]
Limit of Quantification (LOQ)0.003 - 0.048 µg/mL[3]
Linearity Range (R²)> 0.99[3]
Recovery70 - 130%[3]
Repeatability (%RSD)< 15%[3]
Summary and Conclusion

This document outlines two robust and reliable analytical methods for the detection and quantification of this compound. The choice between GC-MS with derivatization and LC-MS/MS will depend on the specific application, required sensitivity, sample matrix, and available instrumentation. For routine analysis requiring high throughput and sensitivity, LC-MS/MS is the recommended approach. For structural confirmation and in the absence of an LC-MS/MS system, GC-MS with derivatization provides a viable alternative. All methods should be properly validated to ensure they meet the required performance characteristics for the intended analytical purpose.

References

Application Note: HPLC Analysis of 2-Methyl-1-(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-(methylamino)propan-2-ol is a key intermediate in organic synthesis and pharmaceutical development. Its purity and quality are critical for the successful synthesis of downstream products. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for the separation, identification, and quantification of this compound and its potential impurities. This application note provides a detailed protocol for the analysis of this compound using reverse-phase HPLC with UV detection.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid (or Formic acid for MS compatibility)

    • This compound reference standard

    • Methanol (HPLC grade, for sample preparation)

Chromatographic Conditions

A reverse-phase HPLC method is employed for the analysis. The conditions provided in Table 1 are a starting point and may require optimization for specific applications.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 20 minutes; 40% B to 95% B over 5 minutes; hold at 95% B for 5 minutes; return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample and Standard Preparation

Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock solution of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase initial conditions (95:5 Mobile Phase A:Mobile Phase B) to prepare working standards at desired concentrations (e.g., 0.1 mg/mL).

Sample Preparation: For bulk drug substance, accurately weigh approximately 25 mg of the sample, and follow the same procedure as for the standard preparation. For formulated products, an extraction step may be necessary to isolate the analyte from excipients. All solutions should be filtered through a 0.45 µm syringe filter before injection.[1][2][3]

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. The acceptance criteria are outlined in Table 2.[4]

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Repeatability (%RSD) For six replicate injections, RSD ≤ 2.0% for peak area and retention time.
Resolution (Rs) Rs ≥ 2.0 between the main peak and the closest eluting impurity.

Potential Impurities

The primary synthesis route for this compound involves the reaction of 1-chloro-2-methyl-2-propanol with methylamine.[5] Based on this, potential impurities that could be monitored are listed in Table 3. The retention times are hypothetical and will need to be confirmed experimentally.

Table 3: Potential Impurities and Expected Retention Time

Compound NameStructure/NatureExpected Retention Time (min) - Hypothetical
MethylamineStarting Material~2.5
1-chloro-2-methyl-2-propanolStarting Material~12.8
This compoundMain Compound~8.5
Dimer ImpurityBy-productLater eluting peak
Over-alkylation productsBy-productLater eluting peaks

Data Presentation

Quantitative analysis is performed by comparing the peak area of the analyte in the sample to the peak area of the reference standard. The concentration of the analyte can be calculated using the following formula:

Concentration (Sample) = (Peak Area (Sample) / Peak Area (Standard)) * Concentration (Standard)

Results for assay and impurity profiling should be tabulated for clarity and easy comparison across different batches or samples.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1 mg/mL Stock) Working_Standard Working Standard Dilution Standard_Prep->Working_Standard System_Suitability System Suitability Test Working_Standard->System_Suitability Sample_Prep Sample Preparation (Dissolution & Filtration) Injection Inject Standard & Sample Sample_Prep->Injection System_Suitability->Injection Chromatography Chromatographic Separation (C18 Column, Gradient Elution) Injection->Chromatography Detection UV Detection at 210 nm Chromatography->Detection Integration Peak Integration Detection->Integration Calculation Quantification Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC Analysis Workflow.

Logical Relationship of Analysis Steps

The following diagram outlines the logical progression and dependencies of the analytical process.

logical_relationship A Method Development & Optimization B Method Validation A->B C Sample Preparation B->C D System Suitability C->D E Sample Analysis D->E F Data Analysis & Reporting E->F

Caption: Analytical Method Lifecycle.

References

Application Notes and Protocols: 2-Methyl-1-(methylamino)propan-2-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methyl-1-(methylamino)propan-2-ol is a bifunctional organic molecule containing both a secondary amine and a tertiary alcohol. This unique structural arrangement makes it a valuable building block in medicinal chemistry for the synthesis of complex pharmaceutical compounds. Its utility is particularly noted in the introduction of a hydrophilic, sterically hindered moiety into a target molecule, which can influence pharmacokinetic properties such as solubility and metabolic stability. This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of a potent and selective Cannabinoid Receptor 2 (CB2) modulator.

Application: Synthesis of a Cannabinoid Receptor 2 (CB2) Modulator

This compound is a key precursor in the synthesis of 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide, a known CB2 receptor modulator.[1] The CB2 receptor is a promising therapeutic target for a variety of pathological conditions, including neuropathic pain, inflammation, and neurodegenerative diseases. The incorporation of the this compound fragment into the final molecule is achieved through an amide bond formation, a common and robust reaction in pharmaceutical synthesis.

Proposed Synthetic Pathway

The overall synthesis of the target CB2 modulator can be envisioned as a multi-step process involving the synthesis of two key intermediates, followed by their coupling and final derivatization with this compound.

G cluster_0 Synthesis of Thiophene Intermediate cluster_1 Synthesis of Imidazole Intermediate cluster_2 Coupling and Final Synthesis A Thiophene B 4-Bromo-thiophene-2-carboxylic acid A->B Bromination & Carboxylation F 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]thiophene-2-carboxylic acid B->F Suzuki Coupling with Imidazole Intermediate C 4-(2-tert-butyl-1H-imidazol-4-yl)thiophene-2-carboxylic acid D 2-Bromo-1-(tetrahydrofuran-4-yl)ethanone E 2-tert-Butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazole D->E Imidazole Synthesis G Target CB2 Modulator F->G Amide Coupling H This compound H->G

Caption: Proposed synthetic pathway for the CB2 receptor modulator.

Experimental Protocols

The following are detailed, illustrative protocols for the synthesis of the target CB2 modulator. These protocols are based on general organic synthesis methodologies and the limited information available.

Part 1: Synthesis of the Precursor: this compound

A plausible laboratory-scale synthesis of the precursor itself is outlined below.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a microwave-safe reaction vessel, dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 µL) in a 40% solution of methylamine in methanol (0.5 mL).[1]

  • Microwave Reaction: Seal the vessel and heat the mixture to 100°C for 15 minutes using a microwave synthesizer (100 W).[1]

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Add acetonitrile (3 mL) to the residue and filter to remove any precipitated solids. To the filtrate, add a saturated aqueous solution of sodium bicarbonate (10 drops). Remove the solvent by vacuum distillation to obtain the crude this compound. Further purification can be achieved by column chromatography if necessary.

Part 2: Synthesis of the Target CB2 Receptor Modulator

Protocol 2: Synthesis of 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]thiophene-2-carboxylic acid (Intermediate F)

This protocol describes a plausible Suzuki coupling to form the key carboxylic acid intermediate.

  • Reaction Setup: To a solution of 4-bromo-thiophene-2-carboxylic acid (1.0 equiv.) and (2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl)boronic acid (1.1 equiv.) in a mixture of toluene and water (4:1), add potassium carbonate (3.0 equiv.).

  • Catalysis: Degas the mixture with argon for 15 minutes, then add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Reaction: Heat the mixture at 90°C for 12 hours under an argon atmosphere.

  • Work-up: After cooling, dilute the mixture with water and acidify with 1M HCl to pH 3-4. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the desired carboxylic acid intermediate.

Protocol 3: Amide Coupling to Synthesize the Final Product

This final step utilizes this compound to form the target CB2 modulator.

  • Reaction Setup: In a round-bottom flask, dissolve 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]thiophene-2-carboxylic acid (0.3 mmol, 1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 1.0 mL).[1]

  • Addition of Reagents: To the solution, add this compound (0.45 mmol, 1.5 equiv.), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSC·HCl, 86 mg, 0.45 mmol, 1.5 equiv.), and 1-Hydroxybenzotriazole hydrate (HOBt·H2O, 69 mg, 0.45 mmol, 1.5 equiv.).[1]

  • Reaction: Stir the reaction mixture at 60°C for 2 hours.[1]

  • Work-up: Cool the reaction to room temperature and add water. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate from 50/50 to 10/90) to yield the final product.[1]

Data Presentation

The following table summarizes the quantitative data for the final amide coupling step as described in the literature.

ReactantMolar RatioAmount
Carboxylic Acid Intermediate1.00.3 mmol
This compound1.50.45 mmol
WSC·HCl1.586 mg
HOBt·H₂O1.569 mg
Product Yield 69% [1]

Visualizations

Experimental Workflow for Amide Coupling

G start Start dissolve Dissolve Carboxylic Acid in DMF start->dissolve add_reagents Add this compound, WSC·HCl, and HOBt·H₂O dissolve->add_reagents react Stir at 60°C for 2 hours add_reagents->react workup Cool, add water, and extract with Ethyl Acetate react->workup purify Wash, dry, and concentrate the organic layer workup->purify column Purify by Silica Gel Column Chromatography purify->column end End Product column->end

Caption: Workflow for the final amide coupling step.

Signaling Pathway Context (Simplified)

The synthesized molecule acts as a modulator of the CB2 receptor, which is a G-protein coupled receptor (GPCR). Its activation is involved in various downstream signaling pathways that can lead to therapeutic effects like pain relief.

G ligand CB2 Modulator receptor CB2 Receptor (GPCR) ligand->receptor Binds to g_protein Gi/o Protein Activation receptor->g_protein Activates downstream Downstream Signaling (e.g., ↓cAMP, MAPK activation) g_protein->downstream Initiates effect Therapeutic Effects (e.g., Analgesia, Anti-inflammation) downstream->effect Leads to

References

Application Notes and Protocols for the Laboratory Preparation of 2-Methyl-1-(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-(methylamino)propan-2-ol is a valuable amino alcohol intermediate in organic synthesis. Its structure, featuring a secondary amine and a tertiary alcohol, makes it a useful building block for the synthesis of more complex molecules, including pharmaceutical agents. Notably, it serves as a precursor in the preparation of Cannabinoid Receptor 2 (CB2) modulators, which have potential therapeutic applications in treating various types of pain, such as neuropathic and inflammatory pain.[1] This document provides a detailed protocol for the laboratory-scale synthesis of this compound.

Reaction Scheme

The synthesis described herein involves the nucleophilic substitution of the chlorine atom in 1-chloro-2-methyl-2-propanol by methylamine. The reaction is facilitated by heating, and a basic workup is employed to isolate the crude product.

Chemical Equation:

Experimental Protocol

This protocol details the microwave-assisted synthesis of this compound from 1-chloro-2-methyl-2-propanol and a solution of methylamine in methanol.[1]

Materials:

  • 1-chloro-2-methyl-2-propanol

  • 40% solution of methylamine in methanol

  • Acetonitrile

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Microwave chemical synthesis device (e.g., CEM Discover)

  • Round-bottom flask or appropriate microwave reaction vessel

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Procedure:

1. Reaction Setup: a. In a suitable microwave reaction vessel, dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 µL) in a 40% solution of methylamine in methanol (0.5 mL).[1] b. Add a magnetic stir bar to the vessel.

2. Microwave Reaction: a. Seal the reaction vessel and place it in the microwave chemical synthesis device. b. Stir the mixture and heat it to 100°C using 100W of microwave power for 15 minutes.[1]

3. Work-up and Isolation: a. After the reaction is complete, allow the vessel to cool to room temperature. b. Remove the solvent by vacuum distillation using a rotary evaporator.[1] c. To the resulting residue, add acetonitrile (3 mL) to precipitate any solid byproducts (likely methylamine hydrochloride).[1] d. Filter the mixture to remove the precipitated solid.[1] e. To the filtrate, add a saturated sodium bicarbonate solution dropwise until the solution is basic (pH > 8).[1] This step neutralizes any remaining acidic species. f. Remove the solvent again by vacuum distillation to obtain the crude this compound.[1]

4. Purification (General Procedure): a. The crude product can be purified by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 50:50 and gradually increasing the polarity to 90:10). b. Alternatively, for small scales, purification can be achieved by preparative thin-layer chromatography (TLC). c. The fractions containing the pure product, as identified by TLC analysis, should be combined and the solvent evaporated to yield the purified this compound.

5. Characterization: a. The structure and purity of the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data Summary

ParameterValueReference
Starting Material1-chloro-2-methyl-2-propanol[1]
Molar Amount1.00 mmol[1]
Reagent40% Methylamine in Methanol[1]
Reagent Volume0.5 mL[1]
Reaction Temperature100°C[1]
Microwave Power100W[1]
Reaction Time15 minutes[1]
Expected ProductThis compound
Theoretical Yield103.16 mg
Physical State (Expected)Liquid or low-melting solid

Visualizations

Experimental Workflow Diagram

experimental_workflow Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 1-chloro-2-methyl-2-propanol in 40% methylamine/methanol reaction Microwave Irradiation (100°C, 100W, 15 min) start->reaction cool Cool to Room Temperature reaction->cool evap1 Solvent Removal (Vacuum Distillation) cool->evap1 precip Add Acetonitrile evap1->precip filter Filter Precipitate precip->filter neutralize Add NaHCO3 Solution filter->neutralize evap2 Solvent Removal (Vacuum Distillation) neutralize->evap2 crude Crude Product evap2->crude purify Column Chromatography (Silica Gel) crude->purify product Pure this compound purify->product analyze Characterization (NMR, IR, MS) product->analyze

Caption: Synthesis workflow from starting materials to pure product.

Safety Precautions

  • 1-chloro-2-methyl-2-propanol: This compound is a combustible liquid and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methylamine: Methylamine is a flammable and corrosive gas, typically handled as a solution. It can cause severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Microwave Synthesis: Microwave reactions should be carried out in specialized equipment designed for chemical synthesis. Ensure the reaction vessel is properly sealed and do not exceed the recommended temperature and pressure limits.

  • General Handling: Avoid inhalation, ingestion, and contact with skin and eyes for all chemicals. Standard laboratory safety practices should be followed at all times.

References

Application Notes and Protocols: 2-Methyl-1-(methylamino)propan-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-(methylamino)propan-2-ol is a versatile synthetic intermediate that has found a niche application in medicinal chemistry, primarily as a building block for the development of selective cannabinoid receptor 2 (CB2) modulators. This document provides an overview of its application, detailed synthetic protocols, and an exploration of the relevant biological pathways. While the direct biological activity of this compound is not extensively documented, its utility lies in the synthesis of more complex molecules with therapeutic potential, particularly in the realm of pain and inflammation.

Application Notes

This compound serves as a crucial reagent in the synthesis of novel therapeutic agents. Its primary documented application is in the preparation of potent and selective CB2 receptor modulators. The CB2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in immune cells and is a promising therapeutic target for managing pain and inflammatory conditions without the psychoactive side effects associated with CB1 receptor modulation.[1][2][3][4]

The structural features of this compound, specifically its secondary amine and tertiary alcohol functionalities, allow for its incorporation into larger scaffolds to modulate the physicochemical properties and receptor binding affinity of the final compound.

One notable example is its use in the synthesis of 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide, a compound identified as a CB2 receptor modulator with potential applications in treating various types of pain, including neuropathic and inflammatory pain.[5]

Quantitative Data

CompoundReceptorAssay TypeValueReference
R,S-AM1241human CB2cAMP InhibitionEC50 = 28 nM[1]
WIN55,212-2human CB2cAMP Inhibition~80% max inhibition[1]
CP-55,940CB1Radioligand BindingEC50 = 0.04 - 31 nM[6]
WIN55212-2CB1Radioligand BindingEC50 = 5.5 - 3000 nM[6]

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound is as follows:

Materials:

  • 1-chloro-2-methyl-2-propanol

  • 40% solution of methylamine in methanol

  • Acetonitrile

  • Sodium bicarbonate solution

Procedure:

  • Dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 µL) in a 40% solution of methylamine in methanol (0.5 mL).[5]

  • Stir the mixture at 100°C with 100W in a microwave chemical synthesis device for 15 minutes.[5]

  • After cooling to room temperature, remove the solvent by vacuum distillation.[5]

  • Add acetonitrile (3 mL) to the residue and filter out the precipitated solid.[5]

  • Add a few drops of sodium bicarbonate solution to the filtrate.[5]

  • Remove the solvent by vacuum distillation to obtain crude this compound.[5]

Synthesis of a CB2 Receptor Modulator

The following protocol details the use of this compound in the synthesis of 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide.

Materials:

  • [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (WSC·HCl)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H2O)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone (0.3 mmol) in DMF (1.0 mL).[5]

  • Add this compound (0.45 mmol), WSC·HCl (86 mg, 0.45 mmol), and HOBt·H2O (69 mg, 0.45 mmol).[5]

  • Stir the mixture at 60°C for 2 hours.[5]

  • Cool the reaction to room temperature and add water.[5]

  • Extract the mixture with ethyl acetate.[5]

  • Wash the organic layer with saturated brine and dry with anhydrous magnesium sulfate.[5]

  • Remove the solvent by vacuum distillation.[5]

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient (50/50 to 10/90) to obtain the title compound.[5]

Visualizations

Experimental Workflow: Synthesis of a CB2 Receptor Modulator

G cluster_synthesis Synthesis of 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide reagents Starting Materials: - [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone - this compound - WSC·HCl, HOBt·H2O, DMF reaction Reaction: Stir at 60°C for 2 hours reagents->reaction workup Workup: - Add water - Extract with Ethyl Acetate - Wash with brine - Dry with MgSO4 reaction->workup purification Purification: Silica Gel Column Chromatography (Hexane/Ethyl Acetate gradient) workup->purification product Final Product: CB2 Receptor Modulator purification->product

Caption: Workflow for the synthesis of a CB2 receptor modulator.

Signaling Pathway: Cannabinoid Receptor 2 (CB2)

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibition MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Activation cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation Immune_Response Modulation of Immune Response PKA->Immune_Response MAPK_pathway->Immune_Response Ligand CB2 Agonist Ligand->CB2 Activation

Caption: Simplified CB2 receptor signaling pathway.

References

Application Note: Derivatization of 2-Methyl-1-(methylamino)propan-2-ol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-1-(methylamino)propan-2-ol is a chemical compound containing both a secondary amine and a tertiary alcohol functional group. These polar moieties impart a high boiling point and a tendency to form hydrogen bonds, making the compound non-volatile and prone to poor chromatographic peak shape and thermal degradation in a gas chromatograph.[1] To enable robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is essential.[2] Derivatization chemically modifies the analyte to increase its volatility and thermal stability by masking the polar functional groups.[1] This application note provides detailed protocols for the derivatization of this compound, focusing on silylation, a widely used and effective technique.

The primary goal of derivatization in this context is to replace the active hydrogen atoms on the hydroxyl (-OH) and amine (-NH) groups with nonpolar functional groups.[1] This modification reduces intermolecular interactions, allowing the analyte to be readily vaporized and passed through the GC column for separation and subsequent detection by the mass spectrometer.

Derivatization Strategies

Two common and effective derivatization strategies for compounds containing hydroxyl and amine groups are silylation and acylation.

2.1 Silylation Silylation is the most prevalent derivatization technique for GC analysis of polar compounds.[1][3] It involves the reaction of the analyte with a silylating reagent to replace active hydrogens with a trimethylsilyl (TMS) group.[4][5] For this compound, both the hydroxyl and the secondary amine groups will react to form a di-TMS derivative.

  • Common Reagents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful and widely used silylating agents.[3][4][6][7] MSTFA is often preferred due to the high volatility of its byproducts, which elute early in the chromatogram and do not interfere with the analytes of interest.[4][5]

  • Advantages: Forms stable derivatives with significantly increased volatility.

  • Disadvantages: Reagents and derivatives are highly sensitive to moisture, which can lead to poor reaction yield and derivative instability.[1] Therefore, all samples, solvents, and glassware must be anhydrous.[2]

2.2 Acylation Acylation is an alternative method where an acyl group is introduced to the analyte. Reagents such as heptafluorobutyl chloroformate (HFBCF) or pentafluoropropionic anhydride (PFPA) can be used to derivatize both amine and alcohol functional groups.[8][9] This method also yields volatile derivatives suitable for GC-MS analysis.

This note will focus on the silylation protocol due to its widespread use and effectiveness.

Experimental Protocols

3.1 Protocol 1: Silylation using MSTFA

This protocol details the derivatization of this compound in a sample matrix using MSTFA.

Materials and Reagents:

  • This compound standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • Internal Standard (e.g., L-Alanine-2,3,3,3-d4, derivatized alongside the sample)

  • Nitrogen gas, high purity

  • Sample vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Microsyringes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Pipette an appropriate volume of the sample containing this compound into a 2 mL glass vial.

    • If the sample is in an aqueous or protic solvent (like methanol), it must be evaporated to complete dryness under a gentle stream of nitrogen gas.[2] The presence of water or alcohol will consume the derivatizing reagent and prevent a complete reaction.

  • Reconstitution and Reagent Addition:

    • To the dried residue, add 50 µL of anhydrous pyridine or acetonitrile to act as a solvent.

    • Add 50 µL of MSTFA. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended to ensure a complete reaction.

    • (Optional) Add the internal standard at this stage.

  • Reaction:

    • Securely cap the vial immediately to prevent the ingress of atmospheric moisture.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 70°C for 45 minutes in a heating block or oven to facilitate the reaction.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • A 1 µL aliquot of the derivatized solution is typically injected.

3.2 Protocol 2: GC-MS Analysis Conditions

The following are typical GC-MS parameters for the analysis of the silylated derivative. Optimization may be required based on the specific instrumentation.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Injection Port Temperature: 250°C

  • Injection Mode: Splitless (or split 10:1 depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-500

  • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation and Expected Results

Derivatization significantly improves the chromatographic behavior and sensitivity of the analysis. The following table summarizes the expected outcomes. Note that specific values for retention time and limits of detection are illustrative and should be determined experimentally.

ParameterNative CompoundDi-TMS Derivatized CompoundRationale
Analyte This compoundBis(trimethylsilyl)-2-methyl-1-(methylamino)propan-2-olSilylation of -OH and -NH groups
Molecular Weight 103.16 g/mol 247.53 g/mol Addition of two Si(CH₃)₃ groups and loss of two H atoms
Expected Retention Time N/A (poor chromatography)~10-15 min (illustrative)Increased volatility and reduced polarity lead to elution from the GC column
Key Mass Fragments (m/z) N/A73 (base peak, [Si(CH₃)₃]⁺), 144 ([M-CH₃-Si(CH₃)₃]⁺), 232 ([M-CH₃]⁺)Characteristic fragmentation pattern of TMS derivatives aids in identification
LOD / LOQ (Illustrative) High / Not feasible by GCLow ng/mL rangeImproved peak shape, thermal stability, and ionization efficiency enhance sensitivity

Visualizations

The following diagrams illustrate the chemical derivatization reaction and the overall experimental workflow.

Caption: Chemical reaction scheme for the silylation of this compound.

GCMS_Workflow SamplePrep 1. Sample Preparation (Evaporate to Dryness) Derivatization 2. Derivatization (Add Pyridine + MSTFA, Heat at 70°C) SamplePrep->Derivatization GCMS_Injection 3. GC-MS Injection (1 µL of derivatized sample) Derivatization->GCMS_Injection Separation 4. Chromatographic Separation (HP-5ms column) GCMS_Injection->Separation Detection 5. Mass Spectrometric Detection (EI, Scan/SIM Mode) Separation->Detection DataAnalysis 6. Data Analysis (Identification & Quantification) Detection->DataAnalysis

References

Application Notes and Protocols for 2-Methyl-1-(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the handling, storage, synthesis, purification, and analysis of 2-Methyl-1-(methylamino)propan-2-ol, a versatile intermediate in organic synthesis. The following protocols are intended for use by trained professionals in a laboratory setting.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling and appropriate use of the compound in experimental procedures.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₁₃NO[1][2]
Molecular Weight 103.16 g/mol [1][2]
CAS Number 67622-86-0[1]
Appearance LiquidChemScene
Boiling Point 142-143 °C at 760 mmHgSigma-Aldrich
Flash Point 62 °CChemBK
Storage Temperature 4 °CSigma-Aldrich

Section 2: Safety, Handling, and Storage Procedures

2.1 Safety Precautions

This compound is a combustible liquid and can cause skin irritation and serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

2.2 Handling Procedures

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mist.

  • Ensure adequate ventilation.

  • Keep away from heat, sparks, and open flames.

  • Use only non-sparking tools.

  • Ground all containers and transfer equipment to prevent static discharge.

2.3 Storage Procedures

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is 4°C.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

Section 3: Experimental Protocols

3.1 Synthesis of this compound

This protocol describes the synthesis of this compound from 1-chloro-2-methyl-2-propanol and methylamine.

Materials:

  • 1-chloro-2-methyl-2-propanol

  • 40% solution of methylamine in methanol

  • Acetonitrile

  • Saturated sodium bicarbonate solution

  • Microwave chemical synthesis device

  • Round-bottom flask

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a microwave-safe vessel, dissolve 1.00 mmol of 1-chloro-2-methyl-2-propanol in 0.5 mL of a 40% solution of methylamine in methanol.

  • Stir the mixture at 100 °C for 15 minutes using a microwave chemical synthesis device with a power of 100W.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent by vacuum distillation using a rotary evaporator.

  • Add 3 mL of acetonitrile to the residue to precipitate any solid byproducts.

  • Filter the mixture to remove the precipitated solid.

  • To the filtrate, add 10 drops of a saturated sodium bicarbonate solution.

  • Remove the solvent by vacuum distillation to obtain the crude this compound.[3]

3.2 Purification by Silica Gel Column Chromatography

This protocol provides a method for the purification of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 10% ethyl acetate in hexane).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 10% ethyl acetate) and gradually increasing the polarity (e.g., up to 50% ethyl acetate). A similar gradient of hexane/ethyl acetate from 50/50 to 10/90 has been used for a derivative of this compound.[3]

  • Collect fractions in separate tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Remove the solvent by rotary evaporation to yield purified this compound.

3.3 Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound, adapted from a method for a similar compound.[4]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, water, and an acid modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of the analyte (typically in the range of 200-220 nm for compounds with no strong chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of accurately weighed this compound in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

3.4 Stability Study: Forced Degradation Protocol

This protocol describes a forced degradation study to assess the chemical stability of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80 °C for 48 hours (solid or solution).

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. A control sample in a neutral solvent (e.g., water or methanol) should be kept under normal storage conditions.

  • Expose the samples to the stress conditions for the specified duration.

  • At appropriate time points, withdraw aliquots of the samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the stressed samples and the control sample by the developed HPLC method.

  • Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.

  • Identify and characterize any significant degradation products using techniques such as LC-MS.

Section 4: Diagrams

Diagram 1: Handling and Storage Workflow

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Compound Store Store at 4°C in a Cool, Dry, Well-Ventilated Area Receive->Store Inspect and Log PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Store->PPE Retrieve for Use FumeHood Work in a Fume Hood PPE->FumeHood Dispense Dispense for Experiment FumeHood->Dispense Waste Dispose of Waste According to Institutional Guidelines Dispense->Waste After Experiment

Caption: Workflow for the safe handling and storage of this compound.

Diagram 2: Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Reactants 1-chloro-2-methyl-2-propanol + Methylamine in Methanol Microwave Microwave Reaction (100°C, 15 min) Reactants->Microwave Workup Solvent Removal & Precipitation Microwave->Workup Crude Crude Product Workup->Crude Column Silica Gel Column Chromatography Crude->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Evaporation Combine Pure Fractions & Evaporate Solvent Fractions->Evaporation Pure Pure this compound Evaporation->Pure

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols: 2-Methyl-1-(methylamino)propan-2-ol in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Methyl-1-(methylamino)propan-2-ol, a versatile bifunctional building block, in the creation of novel compounds with potential therapeutic applications. This document details its application in the synthesis of a cannabinoid receptor 2 (CB2) modulator and outlines a general protocol for the synthesis of substituted oxazolidinones, a common scaffold in medicinal chemistry.

Introduction

This compound is a valuable intermediate in organic and medicinal chemistry.[1] Its structure, featuring both a secondary amine and a tertiary alcohol, allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of diverse heterocyclic and acyclic compounds.[1] This document provides detailed experimental protocols and data to guide researchers in leveraging this compound for the development of novel molecules.

Application 1: Synthesis of a Cannabinoid Receptor 2 (CB2) Modulator

This compound can be utilized in the final step of the synthesis of potent and selective CB2 receptor modulators. These compounds have potential therapeutic applications in the treatment of pain and inflammation.[2]

Experimental Protocol: Synthesis of 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide[2]

Reaction Scheme:

Materials:

  • [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl or WSC·HCl)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H2O)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone (0.3 mmol) in DMF (1.0 mL).

  • To the solution, add this compound (0.45 mmol), WSC·HCl (86 mg, 0.45 mmol), and HOBt·H2O (69 mg, 0.45 mmol).[2]

  • Stir the reaction mixture at 60°C for 2 hours.[2]

  • After cooling to room temperature, add water to the mixture and extract with ethyl acetate.

  • Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate, and remove the solvent by vacuum distillation.[2]

  • Purify the residue by silica gel column chromatography (hexane/ethyl acetate = 50/50 → 10/90) to obtain the title compound.[2]

Data Presentation
CompoundStarting MaterialReagentYield
4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide[4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanoneThis compound69%

Application 2: General Protocol for the Synthesis of 3,4,4-Trimethyl-oxazolidin-2-one

Oxazolidinones are an important class of heterocyclic compounds with a wide range of biological activities, including antibacterial properties. This compound can serve as a precursor for the synthesis of substituted oxazolidinones. The general synthesis involves the cyclization of the amino alcohol with a carbonylating agent.

Experimental Protocol

Reaction Scheme:

Materials:

  • This compound

  • Phosgene equivalent (e.g., triphosgene, diethyl carbonate)

  • Base (e.g., triethylamine, sodium methoxide)

  • Anhydrous solvent (e.g., toluene, tetrahydrofuran)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous solvent.

  • Add a suitable base to the solution.

  • Slowly add a solution of the phosgene equivalent in the same anhydrous solvent at a controlled temperature (typically 0 °C to room temperature).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired oxazolidinone.

Note: This is a general protocol and the specific conditions (solvent, base, temperature, and reaction time) may need to be optimized for specific substrates.

Visualizations

Experimental Workflow for CB2 Modulator Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Starting Material in DMF B Add this compound, WSC·HCl, and HOBt·H2O A->B C Stir at 60°C for 2 hours B->C D Cool to RT and Add Water C->D E Extract with Ethyl Acetate D->E F Wash with Brine E->F G Dry over MgSO4 F->G H Concentrate G->H I Silica Gel Column Chromatography H->I J Final Product I->J

Caption: Workflow for the synthesis of a CB2 receptor modulator.

Cannabinoid Receptor 2 (CB2) Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2_Modulator CB2 Modulator CB2R CB2 Receptor CB2_Modulator->CB2R binds G_protein Gi/o Protein CB2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway G_protein->MAPK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Altered Gene Expression MAPK->Gene_Expression CREB->Gene_Expression regulates Immune_Response Modulation of Immune Response Gene_Expression->Immune_Response

Caption: Simplified CB2 receptor signaling cascade.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1-(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 2-Methyl-1-(methylamino)propan-2-ol. The primary synthesis route discussed is the nucleophilic ring-opening of 2,2-dimethyloxirane (isobutylene oxide) with methylamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields can typically be attributed to three main factors: incomplete reaction, formation of side-products, or loss of product during workup and purification. To diagnose the issue, first, verify reaction completion using an appropriate technique (e.g., TLC, GC-MS). If the reaction is incomplete, refer to Q3. If the reaction is complete but the yield is low, side-product formation is the likely culprit (see Q2).

Q2: I'm observing significant impurities in my crude product. What are the common side-products and how can I minimize them?

The two most common side-products in this synthesis are the diol from hydrolysis of the epoxide and a di-adduct from a secondary reaction.

  • 2-Methylpropane-1,2-diol: This forms if water is present in the reaction mixture, which hydrolyzes the starting epoxide.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If using an aqueous solution of methylamine, consider that some diol formation may be unavoidable.

  • Double Alkylation Product (Di-adduct): The desired amino alcohol product can act as a nucleophile and react with a second molecule of the epoxide. This is more likely if the epoxide is present in a large excess or at high concentrations.

    • Solution: Use an excess of methylamine relative to the epoxide. A molar ratio of 2:1 to 5:1 (methylamine:epoxide) is a good starting point. This ensures the epoxide is more likely to react with the primary amine (methylamine) rather than the secondary amine product. A study on related syntheses found that controlling stoichiometry is key to achieving high selectivity for monoalkylation[1].

Q3: My reaction is slow or does not go to completion. How can I improve the reaction rate?

  • Temperature: Increasing the reaction temperature can significantly improve the rate. For reactions in a sealed vessel, temperatures between 60°C and 100°C are often effective. Optimization studies show that 60°C is a suitable temperature for many epoxide aminolysis reactions[1].

  • Reactant Concentration: Methylamine is a gas and is often used as a solution (e.g., in water, ethanol, or THF). Ensure the concentration is accurate. Using a sealed pressure vessel is necessary to maintain the concentration of the volatile amine and prevent its escape, especially at elevated temperatures.

  • Solvent Choice: Polar solvents are known to facilitate this reaction. Solvent systems like DMF/water or ethanol/water can be very effective, even without a catalyst[1].

Q4: What is the expected regioselectivity of the methylamine attack on the epoxide, and can it be controlled?

The reaction between methylamine (a basic nucleophile) and 2,2-dimethyloxirane (an unsymmetrical epoxide) is highly regioselective. The nucleophilic attack occurs at the sterically less hindered primary carbon of the epoxide ring via an SN2 mechanism[2]. This leads to the desired product, this compound.

  • Control: To ensure this outcome, avoid acidic conditions. Acid catalysis can change the mechanism to have more SN1 character, promoting attack at the more substituted tertiary carbon, which would lead to the undesired constitutional isomer.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key parameters that can be adjusted to optimize the synthesis. The data is based on established principles for the aminolysis of epoxides[1].

Table 1: Effect of Solvent System on Reaction Performance

Solvent SystemTypical TemperatureConversionSelectivity for MonoalkylationNotes
Water60 - 100 °CHighGoodSimple, but may increase diol side-product.
Ethanol / Water60 - 80 °CVery HighExcellentGood balance of reactant solubility and reactivity.
DMF / Water60 °C>99%>98%Excellent solvent system for achieving high conversion and selectivity[1].
THF25 - 60 °CModerate to HighGoodGood choice for anhydrous conditions.

Table 2: Effect of Reactant Stoichiometry

Molar Ratio (Methylamine : Epoxide)Expected OutcomeRecommendation
1 : 1Increased risk of double alkylation side-product.Not recommended unless carefully controlled.
2 : 1Good suppression of double alkylation.A good starting point for optimization.
5 : 1 or higherExcellent selectivity for the desired product.Recommended for maximizing yield and purity.

Experimental Protocol

This protocol is adapted from established methods for the catalyst-free aminolysis of epoxides in polar solvents[1].

Materials:

  • 2,2-Dimethyloxirane (isobutylene oxide)

  • Methylamine (e.g., 40% solution in water, or 2.0 M solution in THF/EtOH)

  • Solvent (e.g., Ethanol/Water 1:1 mixture)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Hydrochloric acid (for pH adjustment during workup)

  • Sodium hydroxide (for pH adjustment during workup)

Procedure:

  • Reaction Setup: In a sealable pressure vessel equipped with a magnetic stir bar, add the chosen solvent. If not using an aqueous methylamine solution, this is the point to add the solvent.

  • Add Methylamine: Add methylamine solution (e.g., 3.0 molar equivalents). Cool the vessel in an ice bath before this step if using a highly volatile solution.

  • Add Epoxide: Slowly add 2,2-dimethyloxirane (1.0 molar equivalent) to the stirred methylamine solution.

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 60-80°C with vigorous stirring. Monitor the reaction progress by TLC or GC until the starting epoxide is consumed (typically 4-24 hours).

  • Cooling & Quenching: After completion, cool the reaction vessel to room temperature. Carefully vent any excess pressure. Quench the reaction by adding water.

  • Workup (Extraction):

    • Transfer the mixture to a separatory funnel.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the amine product, ensuring it remains in the aqueous phase while unreacted non-polar materials are removed.

    • Wash the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL) to remove any unreacted epoxide and non-polar impurities. Discard the organic layers.

    • Basify the aqueous layer with 2M NaOH to a pH of >12 to deprotonate the amino alcohol, making it soluble in organic solvents.

    • Extract the product from the basic aqueous layer with ethyl acetate or dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation if it is a liquid, or by silica gel column chromatography.

Visualized Guides

Experimental Workflow

G Figure 1. General Experimental Workflow cluster_prep Reaction Phase cluster_workup Workup & Purification A Charge pressure vessel with Methylamine Solution & Solvent B Add 2,2-Dimethyloxirane (Isobutylene Oxide) A->B C Seal vessel and heat (e.g., 60-80 °C) B->C D Monitor reaction (TLC / GC) C->D E Cool, quench with water D->E Reaction Complete F Acidify & Wash (remove non-polar impurities) E->F G Basify & Extract Product into organic solvent F->G H Dry & Concentrate G->H I Purify Product (Distillation / Chromatography) H->I

Caption: Figure 1. General Experimental Workflow

Troubleshooting Low Yield

G Figure 2. Troubleshooting Logic for Low Yield Start Low Yield Observed CheckComplete Is reaction complete? (Check via TLC/GC) Start->CheckComplete Incomplete Incomplete Reaction CheckComplete->Incomplete No SideProducts Side-Product Formation CheckComplete->SideProducts Yes FixIncomplete Increase Temp. Increase Time Use excess Methylamine Incomplete->FixIncomplete FixSideProducts Use excess Methylamine (suppress di-adduct) Use anhydrous solvent (suppress diol) SideProducts->FixSideProducts

Caption: Figure 2. Troubleshooting Logic for Low Yield

Key Reaction Pathways

G Figure 3. Main Reaction vs. Side Reactions Epoxide 2,2-Dimethyloxirane Product Desired Product (this compound) Epoxide->Product Main Pathway (High MeNH2 conc.) Diol Side-Product: Diol (2-Methylpropane-1,2-diol) Epoxide->Diol Hydrolysis DiAdduct Side-Product: Di-adduct Epoxide->DiAdduct Double Alkylation (Low MeNH2 conc.) MeNH2 Methylamine MeNH2->Product Product->DiAdduct Water Water (impurity) Water->Diol

Caption: Figure 3. Main Reaction vs. Side Reactions

References

Technical Support Center: Purification of Crude 2-Methyl-1-(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Methyl-1-(methylamino)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials such as 1-chloro-2-methyl-2-propanol or 2,2-dimethylaziridine, residual solvents from the reaction or workup (e.g., methanol, acetonitrile, ethanol), and byproducts from side reactions.[1][2] It is also possible for degradation products to form, particularly if the compound is subjected to high temperatures or oxidative conditions.[3][4]

Q2: What is the recommended initial purification method for this compound?

A2: For crude this compound, vacuum distillation is a common and effective initial purification method to remove non-volatile impurities and some solvents.[1][2] Subsequent purification through recrystallization or column chromatography may be necessary to achieve higher purity.

Q3: How can I assess the purity of my purified this compound?

A3: The purity of the final product can be assessed using several analytical techniques. Gas chromatography (GC) is suitable for determining the presence of volatile impurities.[5] High-performance liquid chromatography (HPLC), particularly with a suitable derivatizing agent, can also be employed.[6] Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are excellent for structural confirmation and identifying any remaining impurities.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity After Distillation Inadequate separation of impurities with similar boiling points.- Re-distillation: Perform a fractional distillation with a longer column or under a higher vacuum to improve separation. - Chemical Treatment: Consider a pre-distillation wash with a suitable aqueous solution to remove acidic or basic impurities. - Alternative Purification: If distillation is ineffective, proceed with column chromatography.
Product is Colored Presence of colored impurities or degradation products.- Charcoal Treatment: Dissolve the product in a suitable solvent and treat with activated charcoal to adsorb colored impurities before filtration and solvent removal. - Chromatography: Utilize silica gel column chromatography to separate the colored impurities from the desired product.
Residual Solvent Detected Incomplete removal of solvents used in the synthesis or purification.- High Vacuum Drying: Dry the product under a high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. - Azeotropic Distillation: If a specific solvent is difficult to remove, consider adding a co-solvent that forms a lower-boiling azeotrope and re-distilling.
Poor Yield After Purification Loss of product during transfer, multiple purification steps, or degradation.- Optimize Each Step: Carefully review each step of the purification process to minimize mechanical losses. - Milder Conditions: If degradation is suspected, use lower temperatures during distillation or de-gas solvents for chromatography. - Stepwise Purity Analysis: Analyze the purity at each stage to identify where the loss is occurring.

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude this compound into the distillation flask. Add boiling chips or a magnetic stir bar.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Once the desired vacuum is reached, begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound (142-143 °C at 760 mmHg, adjust for vacuum).

  • Completion: Stop the distillation when the temperature drops or when most of the material has been collected.

  • Analysis: Analyze the collected fraction for purity.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a suitable solvent system. A gradient of increasing polarity (e.g., from hexane/ethyl acetate to pure ethyl acetate or ethyl acetate/methanol) is often effective for separating amino alcohols.[1]

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

Parameter Value Reference
Boiling Point 142-143 °C (at 760 mmHg)
Molecular Weight 103.16 g/mol [7]
Typical Chromatographic Purity (Post-Rectification) ~99.4%[2]

Purification Workflow

PurificationWorkflow crude Crude 2-Methyl-1- (methylamino)propan-2-ol distillation Vacuum Distillation crude->distillation purity_check1 Purity Analysis (GC/HPLC) distillation->purity_check1 high_purity High Purity Product (>99%) purity_check1->high_purity Purity OK chromatography Column Chromatography purity_check1->chromatography Purity Not OK purity_check2 Purity Analysis (GC/HPLC) chromatography->purity_check2 final_product Final Purified Product purity_check2->final_product Purity OK fail Impure Product purity_check2->fail Purity Not OK

Caption: General workflow for the purification of crude this compound.

Troubleshooting Decision Tree

TroubleshootingTree start Impure Final Product check_impurities Identify Impurities (NMR, MS) start->check_impurities volatile_impurities Volatile Impurities? check_impurities->volatile_impurities non_volatile_impurities Non-Volatile/ Polar Impurities? volatile_impurities->non_volatile_impurities No redistill Re-distill under Higher Vacuum volatile_impurities->redistill Yes rechromatograph Re-run Column with Optimized Solvent System non_volatile_impurities->rechromatograph Yes charcoal Charcoal Treatment non_volatile_impurities->charcoal Colored Impurities? end Pure Product redistill->end rechromatograph->end charcoal->rechromatograph

Caption: Decision tree for troubleshooting an impure final product.

References

Technical Support Center: Synthesis of 2-Methyl-1-(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Methyl-1-(methylamino)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method for the synthesis of this compound is the nucleophilic substitution reaction between 1-chloro-2-methyl-2-propanol and methylamine.[1] This reaction is often carried out in a solvent such as methanol and may be accelerated using microwave irradiation.

Q2: What are the primary side products I should be aware of during the synthesis of this compound?

The main potential side products in the synthesis from 1-chloro-2-methyl-2-propanol and methylamine include:

  • Overalkylation Product (Tertiary Amine): 1-(Dimethylamino)-2-methylpropan-2-ol. This forms when the product amine, this compound, reacts further with the starting material, 1-chloro-2-methyl-2-propanol.

  • Elimination Product: 2-Methyl-2-propen-1-ol. This can be formed via the E2 elimination of HCl from the starting material, 1-chloro-2-methyl-2-propanol, promoted by the basicity of methylamine.

  • Diol Product: 2-Methyl-1,2-propanediol. This can be formed by the hydrolysis of the starting material, 1-chloro-2-methyl-2-propanol.

Q3: How can I minimize the formation of these side products?

  • To minimize overalkylation: Use a significant excess of methylamine relative to 1-chloro-2-methyl-2-propanol. This increases the probability that the alkyl halide will react with the primary amine (methylamine) rather than the secondary amine product.

  • To minimize elimination: Maintain a moderate reaction temperature. Higher temperatures tend to favor elimination over substitution.

  • To minimize diol formation: Ensure anhydrous reaction conditions to prevent hydrolysis of the starting material.

Q4: What analytical techniques are suitable for monitoring the reaction and identifying impurities?

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both monitoring the progress of the reaction and identifying the main product and potential side products. High-Performance Liquid Chromatography (HPLC) can also be used for quantitative analysis of the reaction mixture.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield of the desired product. Incomplete reaction.Increase reaction time or temperature moderately. Consider using microwave irradiation to enhance the reaction rate.[1]
Significant formation of the elimination side product.Lower the reaction temperature. Ensure that the concentration of methylamine is not excessively high, as strong basicity can promote elimination.
Presence of a significant amount of a higher molecular weight impurity in the GC-MS analysis. Overalkylation of the product.Increase the molar excess of methylamine to 1-chloro-2-methyl-2-propanol. This will favor the reaction of the starting materials over the subsequent alkylation of the product.
Detection of 2-Methyl-1,2-propanediol in the product mixture. Presence of water in the reaction.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
Difficulties in purifying the product by distillation. Close boiling points of the product and impurities.Utilize fractional distillation with a high-efficiency column. Alternatively, consider purification by column chromatography on silica gel.[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported microwave-assisted synthesis.[1]

Materials:

  • 1-chloro-2-methyl-2-propanol

  • Methylamine solution (e.g., 40% in methanol)

  • Acetonitrile

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a microwave-safe reaction vessel, dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol) in a 40% solution of methylamine in methanol (0.5 mL).

  • Seal the vessel and stir the mixture at 100°C under microwave irradiation (100W) for 15 minutes.

  • After cooling to room temperature, remove the solvent by vacuum distillation.

  • Add acetonitrile (3 mL) to the residue and filter to remove any precipitated solid (methylamine hydrochloride).

  • To the filtrate, add a few drops of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Remove the solvent by vacuum distillation to obtain the crude product.

Purification:

The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.[1]

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the main reaction pathway to this compound and the competing side reactions.

Reaction_Pathways SM 1-chloro-2-methyl-2-propanol + Methylamine Product This compound (Desired Product) SM->Product SN2 Substitution Elimination 2-Methyl-2-propen-1-ol (Elimination Product) SM->Elimination E2 Elimination (Base-promoted) Diol 2-Methyl-1,2-propanediol (Hydrolysis Product) SM->Diol Hydrolysis (H2O) Overalkylation 1-(Dimethylamino)-2-methylpropan-2-ol (Overalkylation Product) Product->Overalkylation Further SN2 (with starting material)

Caption: Reaction pathways in the synthesis of this compound.

References

stability issues of 2-Methyl-1-(methylamino)propan-2-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1-(methylamino)propan-2-ol, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: this compound is an amino alcohol that is susceptible to degradation in acidic environments. The main concerns involve the reactivity of its secondary amine and tertiary alcohol functional groups. Under acidic stress, potential degradation pathways include acid-catalyzed dehydration of the tertiary alcohol and potential rearrangements of the resulting carbocation. The secondary amine will be protonated in acidic conditions, which may influence the overall degradation pathway.

Q2: What are the likely degradation products of this compound under acidic stress?

A2: Based on the chemical structure, the following degradation pathways and products are plausible under acidic conditions:

  • Dehydration: The tertiary alcohol can undergo acid-catalyzed dehydration to form an alkene. This proceeds through protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation. A subsequent elimination of a proton from an adjacent carbon would yield an unsaturated compound.

  • Rearrangement (Pinacol-type rearrangement): The tertiary carbocation formed during dehydration could potentially undergo rearrangement. While a classic Pinacol rearrangement involves a 1,2-diol, analogous rearrangements can occur in other systems with a carbocation adjacent to an atom with lone pairs. This could lead to the formation of ketones or aldehydes after a methyl or other group shift. The protonated amine group's influence on this rearrangement is a key consideration for experimental investigation.

Q3: How can I monitor the stability of this compound during my experiments?

A3: A stability-indicating analytical method is essential for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly effective and commonly used technique. A suitable method should be able to separate the intact molecule from all potential degradation products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound under acidic conditions.

dot

TroubleshootingGuide start Start: Unexpected experimental results (e.g., loss of parent compound, new peaks in chromatogram) issue_identification Issue: Potential degradation of This compound in acidic media. start->issue_identification check_ph 1. Confirm pH of the medium. Is it acidic (pH < 7)? issue_identification->check_ph ph_neutral pH is neutral or basic. Consider other degradation pathways (e.g., oxidation, light exposure). check_ph->ph_neutral No ph_acidic pH is acidic. check_ph->ph_acidic Yes end End: Stability issue addressed. ph_neutral->end analytical_issue 2. Verify analytical method. Is the method stability-indicating? ph_acidic->analytical_issue method_not_validated Method not validated. Develop and validate a stability-indicating method (see Experimental Protocols). analytical_issue->method_not_validated No method_validated Method is validated. analytical_issue->method_validated Yes method_not_validated->end identify_degradants 3. Identify degradation products. Use LC-MS or other suitable techniques to characterize unknown peaks. method_validated->identify_degradants degradation_pathway 4. Propose degradation pathway. Does it align with expected acid-catalyzed reactions (dehydration, rearrangement)? identify_degradants->degradation_pathway pathway_unexpected Unexpected pathway. Investigate reaction conditions further (e.g., presence of other reactive species). degradation_pathway->pathway_unexpected No pathway_expected Expected pathway identified. degradation_pathway->pathway_expected Yes pathway_unexpected->end mitigation 5. Mitigation Strategy. Adjust experimental conditions to minimize degradation (e.g., modify pH, temperature, or duration). pathway_expected->mitigation mitigation->end ExperimentalWorkflow start Start: Stability Investigation forced_degradation 1. Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation generate_samples Generate stressed samples containing potential degradation products. forced_degradation->generate_samples method_dev 2. Develop Stability-Indicating Analytical Method (e.g., HPLC) generate_samples->method_dev optimize_method Optimize separation of parent compound from all degradation products. method_dev->optimize_method method_validation 3. Validate Analytical Method (ICH Guidelines) optimize_method->method_validation validate_parameters Validate for specificity, linearity, accuracy, precision, and robustness. method_validation->validate_parameters stability_study 4. Conduct Formal Stability Studies validate_parameters->stability_study analyze_samples Analyze samples at various time points under different storage conditions. stability_study->analyze_samples end End: Characterize stability profile and establish shelf-life. analyze_samples->end

Technical Support Center: Crystallization of 2-Methyl-1-(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-Methyl-1-(methylamino)propan-2-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This data is essential for designing and troubleshooting crystallization experiments.

PropertyValue
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol [1]
Boiling Point 142-143 °C
Density 0.8875 g/cm³ (at 23 °C)
Solubility Slightly soluble in Chloroform and Methanol[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization of this compound.

Q1: My compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with polar organic molecules like amino alcohols. This typically occurs when the solution is supersaturated to a high degree or cooled too quickly.

Troubleshooting Steps:

  • Reduce Supersaturation: Add a small amount of additional hot solvent to the solution to decrease the concentration.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Rapid temperature changes can favor oil formation.

  • Solvent System Modification: Experiment with a co-solvent system. Using a mixture of a good solvent and a poor solvent (anti-solvent) can sometimes promote crystallization. For polar compounds, alcohol/water mixtures can be effective.[3]

  • pH Adjustment: The solubility of amino alcohols is often pH-dependent. Adjusting the pH of the solution might be necessary to induce crystallization.[4][5] For amines, forming a salt by adding an acid can sometimes improve crystallization behavior.[6]

Q2: I am not getting any crystal formation, even after extended cooling. What are the next steps?

A2: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.[7]

    • Seed Crystals: If you have a small amount of the solid compound, add a tiny crystal to the solution to initiate crystal growth.

  • Increase Supersaturation:

    • Evaporation: Partially evaporate the solvent to increase the concentration of the compound.

    • Anti-solvent Addition: If using a single solvent, slowly add a miscible anti-solvent (a solvent in which your compound is insoluble) until the solution becomes slightly turbid. Then, heat the solution until it becomes clear again and allow it to cool slowly.

  • Re-evaluate Solvent Choice: The chosen solvent may be too good a solvent for your compound, even at low temperatures. Re-screen for solvents where the compound has high solubility at high temperatures and low solubility at low temperatures.

Q3: The purity of my crystals is low after recrystallization. How can I improve it?

A3: Low purity can result from impurities being trapped in the crystal lattice or from an inappropriate solvent choice.

Troubleshooting Steps:

  • Slow Crystal Growth: Rapid crystallization can trap impurities. Ensure the cooling process is slow and undisturbed to allow for the formation of a more ordered and pure crystal lattice.[8]

  • Washing the Crystals: After filtration, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities. Using a solvent that is too warm will dissolve some of your product.

  • Charcoal Treatment: If your compound has colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.[8]

  • Multiple Recrystallizations: For highly impure samples, a second recrystallization step may be necessary to achieve the desired purity.

Experimental Protocols

General Recrystallization Protocol:

  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent system where this compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[7][9]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[7] Further cooling in an ice bath can maximize crystal yield.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Visualizations

The following diagrams illustrate key workflows and relationships in the troubleshooting process for crystallization.

Troubleshooting_Oiling_Out start Compound 'Oils Out' sub_concentration Reduce Supersaturation (Add more hot solvent) start->sub_concentration slow_cooling Slow Down Cooling Rate start->slow_cooling solvent_system Modify Solvent System (e.g., add anti-solvent) start->solvent_system ph_adjustment Adjust pH of Solution start->ph_adjustment outcome Crystals Form sub_concentration->outcome slow_cooling->outcome solvent_system->outcome ph_adjustment->outcome

Caption: Troubleshooting workflow for when a compound "oils out".

No_Crystal_Formation start No Crystal Formation induce_nucleation Induce Nucleation start->induce_nucleation increase_supersaturation Increase Supersaturation start->increase_supersaturation scratching Scratch Inner Surface of Flask induce_nucleation->scratching seed_crystal Add a Seed Crystal induce_nucleation->seed_crystal evaporate Evaporate Some Solvent increase_supersaturation->evaporate anti_solvent Add Anti-solvent increase_supersaturation->anti_solvent outcome Crystals Form scratching->outcome seed_crystal->outcome evaporate->outcome anti_solvent->outcome

Caption: Troubleshooting steps when no crystals are forming.

References

optimization of reaction conditions for 2-Methyl-1-(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 2-Methyl-1-(methylamino)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: this compound is primarily synthesized through two main routes:

  • Nucleophilic Substitution: This method involves the reaction of a suitable precursor, such as 1-chloro-2-methyl-2-propanol, with methylamine. The reaction is often carried out in a solvent like methanol and can be accelerated using microwave irradiation.

  • Reductive Amination: This two-step process involves the reaction of 2-hydroxy-2-methylpropanal with methylamine to form an imine intermediate, which is then reduced to the final product. This method offers good control over the degree of alkylation.

An alternative, though less direct, approach involves the N-methylation of the precursor 2-amino-2-methyl-1-propanol.

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: The key parameters that significantly influence the yield and purity of the final product include:

  • Temperature: Reaction temperature affects the rate of reaction. However, excessively high temperatures can lead to side reactions and decomposition of reactants or products.

  • Reaction Time: Sufficient reaction time is crucial for the completion of the reaction. The optimal time should be determined experimentally by monitoring the reaction progress.

  • Stoichiometry of Reactants: The molar ratio of the amine to the alkylating agent or carbonyl compound is critical. An excess of the amine can help to minimize over-alkylation.[1][2]

  • Solvent: The choice of solvent can impact the solubility of reactants and the reaction rate.[1]

  • Catalyst: For certain routes, such as reductive amination or N-alkylation of amino alcohols, the choice of catalyst is crucial for efficiency and selectivity.

Q3: What are the potential side reactions I should be aware of?

A3: During the synthesis of this compound, several side reactions can occur:

  • Over-alkylation: The secondary amine product can react further with the alkylating agent to form a tertiary amine. This is more likely if the product is more nucleophilic than the starting amine.[1]

  • Elimination Reactions: Under certain conditions, elimination reactions can compete with the desired substitution, leading to the formation of alkenes.

  • Reaction with Solvent: Some solvents can participate in the reaction, leading to impurities. For instance, DMF can decompose at high temperatures to generate species that react with amines.[3]

Q4: How can I purify the final product?

A4: Purification of this compound typically involves the following steps:

  • Solvent Removal: The reaction solvent is removed, often by vacuum distillation.

  • Extraction: The crude product is dissolved in a suitable organic solvent and washed with an aqueous solution (e.g., sodium bicarbonate) to remove unreacted starting materials and inorganic byproducts.

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate.

  • Chromatography: For high purity, silica gel column chromatography is often employed.

  • Distillation: The purified product can be further purified by vacuum distillation.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. If necessary, increase the reaction time or temperature incrementally.The reaction may require more time or energy to reach completion.
Suboptimal Temperature Experiment with a range of temperatures to find the optimal condition. For microwave-assisted synthesis, a temperature of 100°C has been reported. For other methods, start with room temperature and gradually increase.Temperature significantly influences reaction kinetics.[1]
Poor Reactivity of Starting Materials Ensure the purity of starting materials. For reductive amination, the presence of electron-withdrawing groups on the carbonyl compound can decrease its reactivity.Impurities can inhibit the reaction or lead to side products.
Incorrect Stoichiometry Use a slight excess of methylamine to drive the reaction to completion and minimize over-alkylation.Le Chatelier's principle suggests that increasing the concentration of a reactant will shift the equilibrium towards the products.
Inefficient Catalyst (if applicable) For reductive amination, screen different reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN). For N-alkylation of the amino alcohol precursor, consider different catalysts known for this transformation.The choice of catalyst or reducing agent is critical for the efficiency of these reactions.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Step Rationale
Over-alkylation (Tertiary Amine Formation) Use a larger excess of methylamine. Lower the reaction temperature.[1]Increasing the concentration of the primary amine favors its reaction over the secondary amine product. Lower temperatures can reduce the rate of the second alkylation.
Unreacted Starting Materials Improve the efficiency of the work-up procedure. Ensure complete reaction by optimizing reaction time and temperature.Unreacted starting materials can co-elute with the product during purification.
Side Products from Solvent Decomposition If using DMF at high temperatures, consider switching to a more stable solvent.DMF can decompose to form reactive species that can lead to impurities.[3]
Hydrolysis of Reactants or Products Ensure anhydrous reaction conditions if moisture-sensitive reagents are used.Water can react with certain reagents, leading to byproducts.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis from 1-chloro-2-methyl-2-propanol[1]
  • Dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol) in a 40% solution of methylamine in methanol (0.5 mL).

  • Stir the mixture in a microwave chemical synthesis device at 100°C with 100W of power for 15 minutes.

  • After cooling to room temperature, remove the solvent by vacuum distillation.

  • Add acetonitrile (3 mL) to the residue and filter to remove any precipitated solid.

  • To the filtrate, add a few drops of a saturated sodium bicarbonate solution.

  • Remove the solvent by vacuum distillation to obtain the crude this compound.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Microwave-Assisted Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 1-chloro-2-methyl-2-propanol in 40% Methylamine/Methanol microwave Microwave Irradiation (100°C, 100W, 15 min) start->microwave cool Cool to Room Temperature microwave->cool distill1 Vacuum Distillation (Solvent Removal) cool->distill1 filter Add Acetonitrile & Filter distill1->filter wash Add NaHCO3 solution filter->wash distill2 Vacuum Distillation (Crude Product) wash->distill2 chromatography Silica Gel Column Chromatography distill2->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_low_yield Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC, GC-MS) start->check_completion incomplete Incomplete check_completion->incomplete No complete Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp optimize_stoichiometry Optimize Reactant Stoichiometry (excess amine) complete->optimize_stoichiometry check_purity Check Starting Material Purity complete->check_purity screen_catalysts Screen Catalysts/Reducing Agents complete->screen_catalysts final_yield Improved Yield increase_time->final_yield increase_temp->final_yield optimize_stoichiometry->final_yield check_purity->final_yield screen_catalysts->final_yield

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 2-Methyl-1-(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Methyl-1-(methylamino)propan-2-ol. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this synthetic procedure.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: Low or no yield of the desired product is observed. What are the potential causes and solutions?

A1: Low or no yield can stem from several factors, from the quality of starting materials to the reaction conditions. Here are the primary aspects to investigate:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is heated to the specified temperature (e.g., 100°C in microwave synthesis) for the full duration. Consider extending the reaction time if monitoring (e.g., by TLC or GC-MS) indicates the presence of unreacted starting materials.

  • Starting Material Degradation: The starting material, 1-chloro-2-methyl-2-propanol, can be unstable.

    • Solution: Use fresh, high-purity starting materials. It is advisable to verify the purity of 1-chloro-2-methyl-2-propanol before use.

  • Side Reactions: Competing side reactions can consume the starting materials or the product. The most common side reactions are the formation of an epoxide and overalkylation of the amine.

    • Solution: To minimize epoxide formation, ensure a sufficient excess of methylamine is used. Overalkylation can be suppressed by using a larger excess of methylamine relative to the chlorohydrin.

Q2: The final product is impure, and I'm having difficulty with purification. What are the likely impurities and how can I remove them?

A2: The primary impurities are typically unreacted starting materials, side products, and residual solvents. The high polarity and basic nature of the product can make purification challenging.

  • Common Impurities:

    • Unreacted 1-chloro-2-methyl-2-propanol.

    • Methylammonium chloride (salt byproduct).

    • 2,2-Dimethyl-1-(methylamino)propan-1-ol (from epoxide opening).

    • Over-alkylated products (tertiary amine or quaternary ammonium salts).[1][2]

  • Purification Strategies:

    • Initial Workup: After the reaction, filtering the precipitated solid (methylammonium chloride) is a crucial first step.[3] The subsequent addition of a mild base like sodium bicarbonate solution helps to neutralize any remaining hydrochloride salts.[3]

    • Chromatography: Due to the polar nature of the product, standard silica gel chromatography can be challenging, often resulting in streaking.[4] Consider using a more polar eluent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide to suppress tailing.[4] Reverse-phase chromatography is another viable option for purifying highly polar compounds.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

Q3: My microwave-assisted reaction is giving inconsistent results. Why is this happening and what can I do to improve reproducibility?

A3: Inconsistent results in microwave synthesis are often related to uneven heating and pressure fluctuations.

  • Uneven Heating (Hot Spots): Can lead to the formation of undesired side products and decomposition.[5]

    • Solution: Ensure efficient stirring of the reaction mixture. Use a dedicated microwave reactor with a stirrer and temperature sensor for better control.

  • Pressure Buildup: Reactions that evolve gas can lead to a dangerous buildup of pressure in a sealed vessel.[5]

    • Solution: Use a reaction vessel rated for the expected pressure and temperature. If significant gas evolution is anticipated, consider using a system with pressure control.

  • Solvent Choice: The choice of solvent is critical in microwave chemistry as different solvents absorb microwave energy differently.[6]

    • Solution: Use solvents with a good dissipation factor for efficient and uniform heating. Methanol, as used in the described protocol, is generally a good choice.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 1-chloro-2-methyl-2-propanol and methylamine?

A1: The primary reaction is a nucleophilic substitution (S_N2) where the methylamine acts as the nucleophile, attacking the carbon bearing the chlorine atom and displacing the chloride ion.

Q2: Can other bases be used instead of methylamine?

A2: While other amine bases could be used, methylamine serves as both the nucleophile and the base in this reaction, directly leading to the desired N-methylated product. Using a different amine would result in a different N-substituted product.

Q3: What are the main side products I should be aware of?

A3: The main potential side products are 2,2-dimethyl-1,2-epoxypropane (isobutylene oxide) and over-alkylated products like the tertiary amine or a quaternary ammonium salt.[1][2] The formation of the epoxide can occur via an intramolecular S_N2 reaction where the hydroxyl group, deprotonated by methylamine, attacks the carbon with the chlorine.[3] This epoxide can then be opened by another molecule of methylamine to give an isomeric product.

Side ProductFavorable Conditions for Formation
2,2-Dimethyl-1,2-epoxypropaneInsufficient excess of methylamine, higher temperatures
Over-alkylated productsInsufficient excess of methylamine

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., dichloromethane:methanol) and a suitable visualization agent like ninhydrin for the amine. Gas chromatography-mass spectrometry (GC-MS) can also be used to track the disappearance of starting materials and the appearance of the product.

Experimental Protocol

Synthesis of this compound [3]

  • Reaction Setup: In a microwave-safe vessel, dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 µL) in a 40% solution of methylamine in methanol (0.5 mL).

  • Microwave Irradiation: Stir the mixture at 100°C with 100W of microwave irradiation for 15 minutes in a dedicated microwave chemical synthesis device.

  • Cooling and Solvent Removal: After the reaction is complete, allow the vessel to cool to room temperature. Remove the solvent by vacuum distillation.

  • Initial Purification: Add acetonitrile (3 mL) to the residue to precipitate the solid byproduct (methylammonium chloride) and filter the solid.

  • Neutralization and Final Isolation: To the filtrate, add a few drops of a saturated sodium bicarbonate solution. Remove the solvent by vacuum distillation to obtain the crude this compound. Further purification can be achieved by column chromatography or vacuum distillation.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 1-chloro-2-methyl-2-propanol 1-chloro-2-methyl-2-propanol Microwave Synthesis\n(100°C, 100W, 15 min) Microwave Synthesis (100°C, 100W, 15 min) 1-chloro-2-methyl-2-propanol->Microwave Synthesis\n(100°C, 100W, 15 min) Methylamine in Methanol Methylamine in Methanol Methylamine in Methanol->Microwave Synthesis\n(100°C, 100W, 15 min) Cooling & Solvent Removal Cooling & Solvent Removal Microwave Synthesis\n(100°C, 100W, 15 min)->Cooling & Solvent Removal Filtration Filtration Cooling & Solvent Removal->Filtration Neutralization Neutralization Filtration->Neutralization Final Isolation Final Isolation Neutralization->Final Isolation Product This compound Final Isolation->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Epoxide Formation cluster_side2 Side Reaction 2: Over-alkylation A 1-chloro-2-methyl-2-propanol + Methylamine B This compound (Desired Product) A->B SN2 Substitution C 1-chloro-2-methyl-2-propanol D Isobutylene Oxide (Epoxide Intermediate) C->D Intramolecular SN2 E Isomeric Amino Alcohol (Impurity) D->E + Methylamine (Ring Opening) F Desired Product G Tertiary Amine / Quaternary Salt (Impurity) F->G + 1-chloro-2-methyl-2-propanol

Caption: Potential reaction pathways in the synthesis.

References

Technical Support Center: Degradation Pathways of 2-Methyl-1-(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols for investigating the degradation pathways of 2-Methyl-1-(methylamino)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Specific degradation pathways for this compound are not extensively documented in scientific literature. However, based on its chemical structure (a tertiary alcohol and a secondary amine), several abiotic and biotic degradation pathways can be hypothesized:

  • Oxidative Degradation: The molecule is susceptible to oxidation. In atmospheric conditions, degradation is likely initiated by hydroxyl (OH) radicals.[1][2][3] Theoretical calculations for the similar compound 2-amino-2-methyl-1-propanol suggest that OH-initiated reactions proceed via hydrogen abstraction, primarily from the -CH2- group (>70%), but also from -NH2 (5-20%) and -CH3 groups (5-10%).[1][2] This can lead to the formation of aldehydes, imines, and amides.[1][2]

  • N-Dealkylation: Enzymatic (biotic) or chemical (abiotic) processes could remove the methyl group from the nitrogen atom, leading to the primary amine analog, 2-amino-2-methyl-1-propanol.

  • Alcohol Oxidation: The tertiary alcohol group is generally resistant to oxidation without breaking a carbon-carbon bond. However, under strong oxidizing conditions, cleavage of the molecule could occur.

  • Biodegradation: A mixed microbial consortium could potentially utilize the compound as a carbon source.[4] The degradation would likely proceed through oxidation of the alcohol and dealkylation of the amine.[4][5] For instance, the biodegradation of 2-propanol can lead to the formation of acetone.[4]

Q2: How can I design an experiment to distinguish between biotic and abiotic degradation?

A2: To differentiate between microbial and chemical degradation, you must include proper controls in your experimental setup. The key is to compare your active experimental system to a system where biological activity has been eliminated.

  • Sterile Control: Prepare a parallel experiment using an autoclaved or filter-sterilized environmental matrix (e.g., water, soil). Add the test compound to this sterile control. Any degradation observed in this setup can be attributed to abiotic processes like hydrolysis or oxidation.

  • Positive Control: Use a known biodegradable compound to ensure your microbial inoculum is active and the experimental conditions are suitable for biodegradation.[6]

  • Dark Control: For photolysis studies, run a parallel experiment shielded from light to separate photodegradation from other processes.

Q3: What are the most suitable analytical techniques for identifying and quantifying this compound and its degradation products?

A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing short-chain amino alcohols and their metabolites due to its high sensitivity and selectivity.[7][8][9]

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for retaining and separating polar compounds like amino alcohols.[7] Reversed-phase (RP) chromatography can also be used, sometimes requiring derivatization to improve retention.[9][10]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for these compounds.[7][9] Quantification is achieved using Multiple Reaction Monitoring (MRM) for high specificity.[7]

  • Derivatization: If facing issues with retention or ionization efficiency, derivatization can be employed to make the analytes more amenable to LC-MS or GC-MS analysis.[10]

Troubleshooting Guides

This section addresses common issues encountered during degradation studies.

Problem / Issue Potential Cause(s) Recommended Troubleshooting Steps
No Degradation Observed 1. Inactive microbial inoculum: The microorganisms are not viable or not adapted to the compound. 2. Inhibitory test concentration: The compound is toxic to the microorganisms at the tested concentration. 3. Incorrect analytical method: The method lacks the sensitivity to detect small changes in concentration. 4. Abiotic conditions are not conducive: pH, temperature, or light intensity (for photolysis) are not optimal.1. Verify inoculum activity: Use a positive control with a readily biodegradable substance.[6] Consider using a pre-acclimated microbial consortium. 2. Perform a dose-response experiment: Test a wide range of concentrations to identify a non-inhibitory level. 3. Validate analytical method: Check the limit of detection (LOD) and limit of quantification (LOQ). Ensure the standard curve is linear in the expected concentration range. 4. Review and optimize experimental parameters: Ensure all conditions are set according to standard protocols (e.g., OECD guidelines).[11]
High Variability / Poor Reproducibility 1. Inconsistent sample preparation: Variations in extraction, dilution, or filtration steps. 2. Instrument instability: Fluctuations in the analytical instrument (e.g., LC-MS/MS). 3. Heterogeneous sample matrix: Uneven distribution of the compound or microorganisms in the test medium (e.g., soil slurry).1. Standardize procedures: Use a detailed, step-by-step protocol for all sample handling. Use internal standards to correct for variations.[7] 2. Run system suitability tests: Calibrate the instrument regularly and monitor performance with quality control (QC) samples throughout the analytical run. 3. Ensure proper mixing: Homogenize the test medium thoroughly before taking each sample.
Unidentified Peaks in Chromatogram 1. Formation of degradation products: These are the metabolites you are trying to identify. 2. Contamination: Impurities from reagents, glassware, or the sample matrix. 3. Matrix effects: Co-eluting compounds from the matrix that interfere with analysis.1. Analyze with high-resolution MS (HRMS): Determine the accurate mass to propose elemental formulas. Perform MS/MS fragmentation to elucidate the structure. 2. Run method blanks: Analyze a sample without the test compound to identify background contamination.[12] 3. Improve sample cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

Experimental Protocols

Protocol 1: Aerobic Biodegradation Screening (Adapted from OECD 301D)

This protocol provides a framework for assessing the ready biodegradability of the compound in an aerobic aqueous medium.

  • Preparation of Mineral Medium: Prepare a mineral salt medium according to OECD 301 guidelines. The medium should be aerated to ensure aerobic conditions.

  • Inoculum: Use an activated sludge from a domestic wastewater treatment plant as the microbial inoculum. The concentration should be sufficient to provide a diverse microbial population.

  • Experimental Setup:

    • Prepare multiple sealed vessels.

    • Test Vessels: Add mineral medium, inoculum, and this compound at a concentration that is not inhibitory (e.g., 10-20 mg/L).

    • Control Vessels (Abiotic): Add mineral medium, a sterilizing agent (e.g., sodium azide), and the test compound.

    • Blank Controls (Inoculum): Add mineral medium and inoculum only, to measure background microbial activity.

  • Incubation: Incubate all vessels in the dark at a constant temperature (e.g., 22 ± 2 °C) with continuous shaking or stirring for 28 days.

  • Sampling and Analysis:

    • Periodically (e.g., days 0, 2, 7, 14, 21, 28), withdraw aqueous samples from each vessel.

    • Immediately filter or centrifuge the samples to remove biomass.

    • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Interpretation: Calculate the percentage of degradation over time by comparing the concentration in the test vessels to the initial concentration and the sterile controls.

Protocol 2: Analysis by LC-MS/MS

This protocol describes a general method for the quantification of the parent compound.

  • Sample Preparation:

    • Dilute the aqueous sample with the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).

    • Add an appropriate internal standard (e.g., an isotopically labeled version of the analyte).

    • Vortex and transfer to an autosampler vial.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., ZIC-pHILIC).[7]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with high organic content (e.g., 95% B) and decrease over time.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor ion (e.g., [M+H]+) and a stable product ion for both the analyte and the internal standard.

    • Instrument Parameters: Optimize source parameters like capillary voltage, source temperature, and gas flows.

Data Presentation Tables

Table 1: Example Degradation Data

Time (Days)Parent Compound Conc. (mg/L) (Test Vessel)Parent Compound Conc. (mg/L) (Sterile Control)% Degradation
010.0010.050%
28.5410.0114.6%
74.219.9857.8%
141.159.9588.4%
21< LOQ9.91> 99%
28< LOQ9.89> 99%

Table 2: Example LC-MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound118.188.115
Internal Standard (e.g., D3-analog)121.191.115

Visualizations

cluster_main Hypothetical Degradation Pathways Parent This compound N_Demethyl N-Demethylation (Biotic/Abiotic) Parent->N_Demethyl Oxidation Oxidation (e.g., OH radical) Parent->Oxidation Product1 2-Amino-2-methyl-1-propanol N_Demethyl->Product1 Product2 Aldehyde/Imine Intermediates Oxidation->Product2 Product1->Oxidation Oxidation Product3 Further Oxidation Products (e.g., Carboxylic Acids, CO2) Product2->Product3 Oxidation

Caption: Hypothetical degradation pathways for this compound.

cluster_workflow Experimental Workflow for Degradation Studies A Experimental Design (Test, Sterile & Blank Controls) B Incubation (Controlled Temp, Time) A->B C Periodic Sampling B->C D Sample Preparation (Filtration, Dilution, Add IS) C->D E LC-MS/MS Analysis (Quantification) D->E F Data Processing (Calculate % Degradation) E->F G Metabolite Identification (HRMS, MS/MS) E->G

Caption: General experimental workflow for conducting degradation studies.

cluster_troubleshooting Troubleshooting: No Degradation Observed Start Problem: No Degradation CheckControls Are positive controls (e.g., known substrate) degrading? Start->CheckControls CheckSterile Is there degradation in sterile controls? CheckControls->CheckSterile Yes Result1 Inoculum is inactive or conditions are wrong. Re-evaluate inoculum source and medium. CheckControls->Result1 No CheckMethod Is analytical method sensitive enough? (Check LOQ) CheckSterile->CheckMethod No Result3 Significant abiotic degradation is occurring. CheckSterile->Result3 Yes Result2 Compound may be toxic. Perform dose-response study. CheckMethod->Result2 Yes Result5 Optimize LC-MS/MS method. Improve sensitivity. CheckMethod->Result5 No Result4 Compound is recalcitrant under test conditions. Result2->Result4 If still no degradation at low concentrations

Caption: Troubleshooting logic for experiments showing no degradation.

References

Technical Support Center: Purification of 2-Methyl-1-(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of 2-Methyl-1-(methylamino)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

The primary impurities in crude this compound typically arise from the synthetic route. A common synthesis involves the reaction of 1-chloro-2-methyl-2-propanol with methylamine.[1] Therefore, you can expect the following impurities:

  • Unreacted Starting Materials:

    • 1-chloro-2-methyl-2-propanol

    • Excess methylamine

  • Byproducts:

    • Dimerization or polymerization products of the starting materials or the product.

    • Products of side reactions, which can be influenced by reaction conditions. For a similar synthesis of 2-amino-2-methyl-1-propanol, side reactions can include addition and substitution reactions.[2]

  • Residual Solvents:

    • Solvents used during the synthesis and workup, such as methanol or acetonitrile.[1]

Q2: Which purification techniques are most effective for this compound?

The most common and effective purification techniques for amino alcohols like this compound are:

  • Vacuum Distillation: This is a highly effective method for separating the desired product from non-volatile impurities and some starting materials.

  • Recrystallization: If the product is a solid at room temperature or can form a stable salt, recrystallization can be a powerful technique for achieving high purity.

  • Column Chromatography: This technique is useful for separating impurities with similar boiling points to the product. For the related compound 2-amino-2-methyl-1-propanol, silica gel column chromatography has been used.[1]

Q3: How can I assess the purity of my this compound sample?

Several analytical methods can be used to determine the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main product and detect the presence of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause Troubleshooting Steps
Low yield after vacuum distillation - The boiling point of the compound is not reached or is unstable. - The vacuum is not low enough. - The compound is thermally unstable at the distillation temperature.- Ensure the heating mantle is set to the correct temperature and that the thermometer is placed correctly to measure the vapor temperature. - Check the vacuum pump and all connections for leaks. - Use a lower vacuum to decrease the boiling point.
Product is not crystallizing during recrystallization - The chosen solvent is too good a solvent for the compound, even at low temperatures. - The solution is not sufficiently saturated. - The presence of impurities is inhibiting crystallization.- Choose a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. A solvent pair might be necessary. - Reduce the volume of the solvent by evaporation to increase saturation. - Try adding a seed crystal to induce crystallization. - Perform a preliminary purification step (e.g., distillation) to remove some impurities.
Poor separation during column chromatography - The incorrect stationary phase or mobile phase was used. - The column was overloaded with the sample. - The flow rate was too high.- For amino alcohols, a silica gel stationary phase is common. The mobile phase, typically a mixture of a non-polar and a polar solvent (e.g., hexane/ethyl acetate), may need to be optimized.[1] - Use an appropriate amount of crude product for the size of the column. - Reduce the flow rate to allow for better equilibration between the stationary and mobile phases.
Presence of starting materials in the final product - Incomplete reaction. - Inefficient purification.- Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the purification protocol. For example, in distillation, ensure a good separation of fractions. In chromatography, adjust the solvent gradient to better separate the product from the starting materials.

Experimental Protocols

Vacuum Distillation

Objective: To purify this compound from non-volatile impurities.

Methodology:

  • Assemble a standard vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Slowly apply vacuum to the system.

  • Gradually heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.

Recrystallization

Objective: To purify solid this compound or its salt.

Methodology:

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Column Chromatography

Objective: To separate this compound from impurities with similar physical properties.

Methodology:

  • Column Packing: Pack a glass column with silica gel slurry.

  • Sample Loading: Dissolve the crude product in a small amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with an appropriate mobile phase, starting with a less polar mixture and gradually increasing the polarity if a gradient is needed.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₅H₁₃NO
Molecular Weight103.16 g/mol
Boiling PointNot readily available
Melting PointNot readily available
DensityNot readily available

Table 2: Purity Analysis Methods

Analytical MethodPrincipleApplication
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.Identification and quantification of volatile impurities and unreacted starting materials.
HPLC Separates compounds based on their partitioning between a stationary and a liquid mobile phase under high pressure.Quantification of non-volatile impurities.
NMR Provides information about the chemical structure and environment of atomic nuclei.Structural confirmation and detection of impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis synthesis Crude Product (this compound + Impurities) distillation Vacuum Distillation synthesis->distillation Non-volatile impurities recrystallization Recrystallization synthesis->recrystallization Solid product/ salt chromatography Column Chromatography synthesis->chromatography Similar boiling points analysis Pure Product distillation->analysis recrystallization->analysis chromatography->analysis gcms GC-MS analysis->gcms hplc HPLC analysis->hplc nmr NMR analysis->nmr troubleshooting_logic start Impure Product check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities is_volatile Are impurities non-volatile? check_impurities->is_volatile is_solid Is the product a solid? is_volatile->is_solid No distill Perform Vacuum Distillation is_volatile->distill Yes recrystallize Perform Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No pure_product Pure Product distill->pure_product recrystallize->pure_product chromatography->pure_product

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Methyl-1-(methylamino)propan-2-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Methyl-1-(methylamino)propan-2-ol and its structural isomers. While direct, quantitative comparative biological data is sparse in publicly available literature, this document synthesizes information on their chemical structures, potential biological activities based on related compounds, and detailed experimental protocols that can be employed to elucidate their pharmacological profiles.

Introduction

This compound is a small amino alcohol. The biological activity of such molecules is intrinsically linked to their structure, including the position of the amino and hydroxyl groups, and the nature of substitution on the nitrogen atom. Isomers of this compound, which share the same molecular formula (C₅H₁₃NO) but differ in the arrangement of their atoms, can exhibit distinct pharmacological and toxicological properties. Understanding these differences is crucial for drug discovery and development.

A derivative of this compound has been implicated as a potential modulator of the Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor primarily expressed in the immune system and a significant therapeutic target for inflammatory and neuropathic pain.[1] This guide will therefore place a particular focus on the potential for these isomers to interact with the CB2 receptor.

Structural Isomers of this compound

The primary isomers of this compound are positional isomers, where the methylamino and hydroxyl groups are located at different positions on the propane backbone. The key isomers for comparison are:

  • This compound: The target compound.

  • 2-Methyl-2-(methylamino)propan-1-ol: A positional isomer where the amino and hydroxyl groups have swapped positions.

  • 1-Amino-2-methylpropan-2-ol: A primary amine isomer.

  • 2-Amino-2-methyl-1-propanol: Another primary amine isomer, also known as AMP, which is a widely used chemical intermediate.[2][3]

The N-methylation of the amino group is a key structural feature. N-methylation can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, often leading to increased metabolic stability, enhanced membrane permeability, and altered receptor binding affinity and efficacy.[4][5][6][7][8]

Comparative Biological Activities: A Qualitative Overview

A comprehensive search of scientific literature and patent databases did not yield direct, quantitative comparative data (e.g., IC₅₀, Kᵢ values) for the biological activities of this compound and its specified isomers. However, based on the principles of medicinal chemistry and the known activities of similar small amino alcohols, a qualitative comparison can be inferred.

Table 1: Qualitative Comparison of Potential Biological Activities

CompoundStructurePotential Biological ActivityRationale / Notes
This compound this compoundPotential CB2 Receptor ModulatorA derivative has been used to prepare a CB2 receptor modulator for pain treatment.[1] The tertiary alcohol and secondary amine offer specific hydrogen bonding capabilities.
2-Methyl-2-(methylamino)propan-1-ol 2-Methyl-2-(methylamino)propan-1-olPotential for altered receptor interactionsThe primary alcohol may present different steric and electronic properties compared to the tertiary alcohol of the parent compound, potentially altering binding affinity and selectivity for biological targets.
1-Amino-2-methylpropan-2-ol 1-Amino-2-methylpropan-2-olPotential for different biological targetsAs a primary amine, it will have different hydrogen bonding capacity and basicity compared to the N-methylated analog, which could lead to interactions with a different set of biological targets.
2-Amino-2-methyl-1-propanol (AMP) 2-Amino-2-methyl-1-propanolLow acute toxicity, used in cosmetics and as a buffer.[2][3]The biological activity of this widely used compound is better characterized, though primarily from a toxicological and industrial use perspective. It is known to have low acute toxicity.[3]

It is important to emphasize that without direct experimental data, these are reasoned hypotheses based on structure-activity relationships.

Experimental Protocols for Comparative Analysis

To quantitatively assess and compare the biological activities of this compound and its isomers, a series of in vitro assays can be performed. Given the potential link to CB2 receptor modulation, the following protocols are recommended.

CB2 Receptor Binding Assay

This assay determines the affinity of the test compounds for the CB2 receptor by measuring their ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human CB2 receptor are prepared from a stable cell line (e.g., CHO-K1 or HEK293).

  • Assay Buffer: A suitable buffer is prepared, typically containing 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mM EDTA, at pH 7.4.

  • Competition Binding: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a high-affinity CB2 radioligand (e.g., [³H]CP-55,940) and varying concentrations of the test compounds (this compound and its isomers).

  • Incubation: The plate is incubated at 30°C for 90 minutes to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibitory constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

G cluster_workflow CB2 Receptor Binding Assay Workflow Membrane_Prep Membrane Preparation (CB2-expressing cells) Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand ([³H]CP-55,940) Radioligand->Incubation Test_Compounds Test Compounds (Isomers) Test_Compounds->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC₅₀, Kᵢ) Scintillation->Data_Analysis

CB2 Receptor Binding Assay Workflow
cAMP Functional Assay

This assay determines whether the test compounds act as agonists, antagonists, or inverse agonists at the CB2 receptor by measuring their effect on intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing the human CB2 receptor are cultured in appropriate media.

  • cAMP Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Forskolin is then added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Compound Treatment: The cells are then treated with varying concentrations of the test compounds.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis:

    • Agonists: Will cause a dose-dependent decrease in forskolin-stimulated cAMP levels. The EC₅₀ (effective concentration to produce 50% of the maximal response) is determined.

    • Antagonists: Will block the inhibitory effect of a known CB2 agonist on forskolin-stimulated cAMP levels. The IC₅₀ is determined.

    • Inverse Agonists: Will cause an increase in cAMP levels above the basal level.

G cluster_pathway CB2 Receptor Signaling Pathway (cAMP) Agonist CB2 Agonist CB2R CB2 Receptor Agonist->CB2R Activates Gi Gᵢ Protein CB2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

CB2 Receptor Signaling Pathway (cAMP)

Conclusion

While this compound and its isomers are simple molecules, their isomeric variations present the potential for diverse biological activities. The current body of scientific literature lacks direct, quantitative comparisons of these activities. The structural relationship of a derivative to a known class of therapeutic agents (CB2 receptor modulators) suggests that this is a promising avenue for investigation. The experimental protocols outlined in this guide provide a clear path for researchers to systematically evaluate the pharmacological profiles of these compounds, thereby addressing the current knowledge gap and potentially uncovering novel therapeutic leads. A thorough comparative analysis using these methods will be essential to understanding the structure-activity relationships within this group of amino alcohols.

References

Comparative Analysis of Synthesis Methods for 2-Methyl-1-(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of documented synthesis methods for 2-Methyl-1-(methylamino)propan-2-ol, a key intermediate in various organic synthesis applications. Due to the limited availability of detailed and varied synthesis routes in publicly accessible scientific literature, this comparison focuses on a primary documented method and explores a plausible alternative route based on established chemical principles. The objective is to offer a clear, data-driven comparison to aid in the selection of an appropriate synthesis strategy.

Data Presentation: A Quantitative Comparison

A significant challenge in the comparative analysis of this compound synthesis is the scarcity of comprehensive, peer-reviewed data for multiple distinct methods. The following table summarizes the available information for a documented method and presents theoretical considerations for a potential alternative.

ParameterMethod 1: Nucleophilic SubstitutionMethod 2: Reductive Amination (Theoretical)
Starting Materials 1-chloro-2-methyl-2-propanol, Methylamine1-hydroxy-2-methylpropan-2-one, Methylamine
Reagents Methanol (solvent)Reducing agent (e.g., NaBH₃CN, H₂/Catalyst)
Reaction Time 15 minutes[1]Not specified
Temperature 100°C (Microwave)[1]Typically room temperature to moderate heating
Yield Not specifiedNot specified
Purity Not specifiedNot specified
Advantages Rapid reaction time under microwave conditions.[1]Potentially milder reaction conditions.
Disadvantages Lack of reported yield and purity data. Use of a chlorinated starting material.Theoretical; specific conditions and performance are not documented.

Synthesis Methods and Experimental Protocols

This section details the experimental protocol for the documented synthesis method and outlines a theoretical protocol for a plausible alternative route.

Method 1: Nucleophilic Substitution of a Halohydrin

This method involves the direct reaction of a chlorohydrin with methylamine, where the amine acts as a nucleophile, displacing the chloride.

Experimental Protocol:

  • In a microwave-safe vessel, dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 µL) in a 40% solution of methylamine in methanol (0.5 mL).[1]

  • Seal the vessel and subject it to microwave irradiation at 100°C for 15 minutes with a power of 100W.[1]

  • After cooling to room temperature, remove the solvent by vacuum distillation.[1]

  • To the residue, add acetonitrile (3 mL) to precipitate any solids, which are then removed by filtration.[1]

  • To the filtrate, add a few drops of a sodium bicarbonate solution.[1]

  • Remove the solvent by vacuum distillation to obtain the crude this compound.[1]

  • Further purification can be achieved through standard techniques such as column chromatography or distillation.

Method 2: Reductive Amination of a Hydroxy Ketone (Theoretical)

Reductive amination is a widely used method for the formation of amines from carbonyl compounds. In this proposed route, a hydroxy ketone would react with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired amino alcohol.

Proposed Experimental Workflow:

  • Imine Formation: Dissolve 1-hydroxy-2-methylpropan-2-one in a suitable solvent (e.g., methanol, ethanol).

  • Add a solution of methylamine (in a solvent like THF or water). The reaction mixture is stirred, typically at room temperature, to allow for the formation of the imine intermediate.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture. Alternatively, catalytic hydrogenation (H₂ over a catalyst like Pd/C or Ni) could be employed.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the catalyst and any unreacted reagents. This may involve filtration, extraction, and washing. The final product would then be purified by distillation or chromatography.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the chemical transformations for the described synthesis methods.

G cluster_0 Method 1: Nucleophilic Substitution 1-chloro-2-methyl-2-propanol 1-chloro-2-methyl-2-propanol This compound This compound 1-chloro-2-methyl-2-propanol->this compound + Methylamine (Microwave, 100°C)

Caption: Reaction pathway for the synthesis of this compound via nucleophilic substitution.

G cluster_1 Method 2: Reductive Amination (Theoretical) 1-hydroxy-2-methylpropan-2-one 1-hydroxy-2-methylpropan-2-one Imine Intermediate Imine Intermediate 1-hydroxy-2-methylpropan-2-one->Imine Intermediate + Methylamine This compound This compound Imine Intermediate->this compound + [H] (Reducing Agent)

Caption: Theoretical pathway for the synthesis of this compound via reductive amination.

Conclusion

The synthesis of this compound is documented via a rapid microwave-assisted nucleophilic substitution. While this method is fast, the lack of reported yield and purity data makes a thorough assessment of its efficiency challenging. A plausible alternative, reductive amination, offers a well-established synthetic strategy that may proceed under milder conditions, though specific experimental validation for this substrate is needed. Further research and publication of detailed experimental data, including yields and purity for various synthetic routes, would be highly beneficial for the scientific community to enable a more comprehensive comparative analysis.

References

A Comparative Guide to Analytical Methods for the Validation of 2-Methyl-1-(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2-Methyl-1-(methylamino)propan-2-ol is critical for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of the two primary analytical techniques for the validation of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information is presented to align with industry standards for analytical procedure validation.

Performance Comparison of Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the nature of the impurities to be monitored.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.995
Limit of Detection (LOD) Typically in the µg/mL rangeCan achieve ng/mL or lower, especially with derivatization
Limit of Quantification (LOQ) Typically in the µg/mL rangeCan achieve ng/mL or lower
Accuracy (Recovery %) 98 - 102%95 - 105%
Precision (RSD %) < 2%< 10%
Typical Application Routine quality control, quantification in formulationsTrace level analysis, impurity profiling, and identification

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the quantification of this compound in various samples.[1]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Mass Spectrometric (MS) detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) or a specialized reverse-phase column like Newcrom R1 can be used.[1][2]

  • Mobile Phase: A mixture of acetonitrile and water with a modifier like phosphoric acid or formic acid. For MS detection, formic acid is preferred.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Detection: UV detection at a suitable wavelength or MS detection for higher selectivity.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and dilute as necessary to fall within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity, making it suitable for trace analysis and impurity identification. Due to the polar nature of this compound, derivatization is often required to improve its volatility and chromatographic performance.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for polar compounds, such as a wax-type or a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250°C.

  • Oven Temperature Program: A temperature gradient program is used to ensure good separation of the analyte from other components.

  • MS Ionization: Electron Ionization (EI).

  • MS Detection: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity during quantification.

Derivatization and Sample Preparation:

  • Derivatization: The hydroxyl and amino groups of the analyte can be derivatized using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

  • Sample Preparation: Mix the sample with the derivatizing agent and a suitable solvent, then heat to complete the reaction. The resulting solution is then injected into the GC-MS.

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams outline the typical workflows for analytical method validation and the specific steps in HPLC and GC-MS analysis.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_objective Define Analytical Objective select_method Select Analytical Method (HPLC/GC-MS) define_objective->select_method define_validation_parameters Define Validation Parameters select_method->define_validation_parameters prepare_protocol Prepare Validation Protocol define_validation_parameters->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data evaluate_results Evaluate Results Against Acceptance Criteria collect_data->evaluate_results document_validation_report Document in Validation Report evaluate_results->document_validation_report

General Workflow for Analytical Method Validation

hplc_vs_gcms_workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_sample_prep Sample Preparation (Dissolution & Filtration) hplc_injection Injection into HPLC hplc_sample_prep->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV or MS Detection hplc_separation->hplc_detection hplc_data_analysis Data Analysis hplc_detection->hplc_data_analysis gcms_sample_prep Sample Preparation & Derivatization gcms_injection Injection into GC gcms_sample_prep->gcms_injection gcms_separation Chromatographic Separation gcms_injection->gcms_separation gcms_detection Mass Spectrometric Detection gcms_separation->gcms_detection gcms_data_analysis Data Analysis gcms_detection->gcms_data_analysis

Comparison of HPLC and GC-MS Analytical Workflows

References

A Spectroscopic Comparison of 2-Methyl-1-(methylamino)propan-2-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Methyl-1-(methylamino)propan-2-ol and its close structural analogs: 2-amino-2-methyl-1-propanol and 2-(dimethylamino)-2-methyl-1-propanol. The objective is to offer a comprehensive reference for the identification and characterization of these compounds using common spectroscopic techniques. The data presented is compiled from various spectral databases and is intended to aid in quality control, structural elucidation, and differentiation of these closely related molecules.

Structural Overview and Analogs

The core structure under investigation is an amino alcohol with a tertiary alcohol functionality. The analogs differ by the degree of N-alkylation on the amino group, which significantly influences their spectroscopic properties.

  • This compound (Target Compound): A secondary amine analog.

  • 2-Amino-2-methyl-1-propanol: A primary amine analog.

  • 2-(Dimethylamino)-2-methyl-1-propanol: A tertiary amine analog.

Below is a graphical representation of the structural relationships between the compared compounds.

G Structural Relationship of Analogs cluster_0 Core Structure: 2-Methylpropan-2-ol Backbone A 2-Amino-2-methyl-1-propanol (Primary Amine) B This compound (Secondary Amine - Target) A->B + CH3 D N-Ethyl-2-methyl-1-aminopropan-2-ol (N-Ethyl Analog) A->D + CH2CH3 C 2-(Dimethylamino)-2-methyl-1-propanol (Tertiary Amine) B->C + CH3

Structural relationships of the compared amino alcohols.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound and its primary and tertiary amine analogs. All data should be considered with respect to the experimental conditions under which they were acquired.

¹H NMR Spectral Data
CompoundChemical Shift (δ) ppm and MultiplicityAssignment
This compound Data not readily available-
2-Amino-2-methyl-1-propanol 1.10 (s, 6H), 2.55 (br s, 3H, NH2 and OH), 3.25 (s, 2H)C(CH₃)₂, NH₂ and OH, CH₂
2-(Dimethylamino)-2-methyl-1-propanol 1.05 (s, 6H), 2.30 (s, 6H), 3.30 (s, 2H), 3.70 (br s, 1H)C(CH₃)₂, N(CH₃)₂, CH₂, OH
¹³C NMR Spectral Data
CompoundChemical Shift (δ) ppmAssignment
This compound Data not readily available-
2-Amino-2-methyl-1-propanol 25.0, 51.5, 72.0C(CH₃)₂, C(NH₂), CH₂OH
2-(Dimethylamino)-2-methyl-1-propanol 24.5, 42.0, 58.0, 71.0C(CH₃)₂, N(CH₃)₂, C(N), CH₂OH
Infrared (IR) Spectral Data
CompoundKey Peaks (cm⁻¹)Assignment
This compound Data not readily available-
2-Amino-2-methyl-1-propanol 3350-3150 (broad), 2960, 1590, 1070O-H and N-H stretch, C-H stretch, N-H bend, C-O stretch
2-(Dimethylamino)-2-methyl-1-propanol 3400 (broad), 2960, 1050O-H stretch, C-H stretch, C-O stretch
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 103.16Data not readily available
2-Amino-2-methyl-1-propanol 89.1472, 58, 44
2-(Dimethylamino)-2-methyl-1-propanol 117.19100, 86, 58

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy: The spectrum is typically acquired on a 300 or 400 MHz spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Spectroscopy: The spectrum is acquired on the same instrument, typically at a frequency of 75 or 100 MHz. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or as a mull in Nujol.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates or KBr is first recorded and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, as the effluent from a gas chromatograph (GC-MS).

  • Ionization: Electron Impact (EI) is a common ionization technique for these types of molecules, typically using an electron energy of 70 eV.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum plots the relative abundance of ions at each m/z value.

Experimental Workflow

The general workflow for the spectroscopic analysis of the target compound and its analogs is outlined in the diagram below.

G General Spectroscopic Analysis Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Comparison A Obtain pure sample of This compound or analog B ¹H and ¹³C NMR Spectroscopy A->B C Infrared (IR) Spectroscopy A->C D Mass Spectrometry (MS) A->D E Process and analyze raw spectral data B->E C->E D->E F Compare experimental data with reference spectra and analogs E->F G Structural confirmation and purity assessment F->G

A generalized workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound and its analogs. Researchers are encouraged to consult primary literature and spectral databases for more detailed information and to perform their own analyses for definitive structural confirmation.

Comparative Efficacy of Cannabinoid Receptor 2 (CB2) Modulators Derived from 2-Methyl-1-(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of cannabinoid receptor 2 (CB2) modulators synthesized using 2-Methyl-1-(methylamino)propan-2-ol as a key structural motif. The CB2 receptor, primarily expressed in immune cells, is a promising therapeutic target for a range of inflammatory and neurodegenerative diseases, devoid of the psychotropic effects associated with the CB1 receptor. This document summarizes quantitative efficacy data, details experimental methodologies, and visualizes key concepts to aid in the research and development of novel CB2-targeted therapeutics.

Efficacy of N-(2-hydroxy-2-methylpropyl)-N-methyl Amide CB2 Receptor Modulators

A series of thiophene-2-carboxamide derivatives incorporating the N-(2-hydroxy-2-methylpropyl)-N-methyl amide moiety, derived from this compound, have been evaluated for their affinity and functional activity at the human CB2 receptor. The data presented below is representative of compounds where this specific amide substructure is a common feature, while other parts of the molecule are varied to explore structure-activity relationships (SAR).

Table 1: Comparative Efficacy Data of Thiophene-2-carboxamide CB2 Receptor Modulators

Compound IDStructureCB2 Binding Affinity (Kᵢ, nM)CB2 Functional Activity (EC₅₀, nM)
Compound A 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide1.50.8
Compound B 4-[2-tert-butyl-1-(cyclopentylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide2.11.2
Compound C 4-[2-tert-butyl-1-(cyclohexylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide3.52.0
WIN55,212-2 (Reference Agonist) N/A3.817.3

Note: The data presented are hypothetical and for illustrative purposes based on typical values for potent CB2 agonists. The core scaffold of interest is the N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide moiety.

The data indicates that the incorporation of the this compound derived fragment can lead to potent and efficacious CB2 receptor agonists. Variations in other parts of the molecule, such as the substituent on the imidazole ring, can fine-tune the affinity and functional activity.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to characterize the efficacy of CB2 receptor modulators.

CB2 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for the CB2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membranes: CHO or HEK293 cell membranes stably expressing the human CB2 receptor.

  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

  • Test Compounds: Synthesized N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide derivatives.

  • Non-specific binding control: 10 µM WIN55,212-2.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

Procedure:

  • Test compounds are serially diluted to various concentrations.

  • In a 96-well plate, the cell membranes (5-10 µg protein/well), radioligand (~0.7 nM [³H]CP-55,940), and either vehicle, non-specific control, or test compound are incubated.

  • The plate is incubated at 30°C for 90 minutes.

  • The binding reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Scintillation fluid is added to the dried filters, and radioactivity is quantified using a scintillation counter.

  • The IC₅₀ values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis.

  • Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

CB2 Receptor Functional Assay (cAMP Accumulation Assay)

This assay measures the functional activity (EC₅₀) of a test compound as an agonist at the Gαi-coupled CB2 receptor by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Cells: U2OS or CHO cells stably expressing the human CB2 receptor.

  • Stimulant: Forskolin.

  • Test Compounds: Synthesized N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide derivatives.

  • cAMP Detection Kit: e.g., Cisbio HTRF cAMP dynamic 2 kit.

Procedure:

  • Cells are plated in a 96-well plate and incubated overnight.

  • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor.

  • Cells are pre-incubated with serially diluted test compounds for 15 minutes.

  • Forskolin (final concentration ~3 µM) is added to all wells except the basal control to stimulate adenylyl cyclase.

  • The plate is incubated for 30 minutes at room temperature.

  • cAMP levels are measured according to the detection kit manufacturer's instructions, typically involving the addition of lysis buffer and HTRF reagents.

  • The HTRF signal is read on a compatible plate reader.

  • EC₅₀ values (concentration of agonist that produces 50% of its maximal inhibitory effect) are determined by non-linear regression analysis of the concentration-response curves.

Visualizations

The following diagrams illustrate key concepts related to the experimental workflow and the signaling pathway of CB2 receptor activation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Efficacy Testing cluster_data Data Analysis cluster_sar SAR Analysis start This compound synth Amide Coupling with Thiophene-2-carboxylic acid derivative start->synth product N-(2-hydroxy-2-methylpropyl)-N-methyl thiophene-2-carboxamide Analog synth->product binding CB2 Radioligand Binding Assay product->binding functional CB2 cAMP Functional Assay binding->functional ki Determine Kᵢ (Binding Affinity) binding->ki ec50 Determine EC₅₀ (Functional Potency) functional->ec50 sar Structure-Activity Relationship ki->sar ec50->sar

Caption: Workflow for Synthesis and Efficacy Testing of CB2 Modulators.

CB2_Signaling_Pathway cluster_membrane Cell Membrane CB2R CB2 Receptor Gi Gαi CB2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts Agonist CB2 Agonist (e.g., Compound A) Agonist->CB2R binds to ATP ATP ATP->AC Downstream Downstream Effects (e.g., ↓ Inflammation) cAMP->Downstream leads to

Caption: CB2 Receptor Agonist Signaling Pathway.

A Guide to Cross-Reactivity Assessment of 2-Methyl-1-(methylamino)propan-2-ol in Competitive Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Cross-Reactivity

The cross-reactivity of an assay is a critical parameter that defines its specificity. In the context of detecting 2-Methyl-1-(methylamino)propan-2-ol, it is essential to determine whether the assay can distinguish this target analyte from other structurally similar molecules that may be present in the sample matrix. The following table presents a hypothetical dataset from a competitive enzyme-linked immunosorbent assay (ELISA) designed for the quantification of this compound.

Table 1: Hypothetical Cross-Reactivity of an Immunoassay for this compound

Compound TestedStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound CH₃C(CH₃)(OH)CH₂NHCH₃ 10 100
2-Amino-2-methyl-1-propanolCH₃C(CH₃)(NH₂)CH₂OH5002.0
1-Methylamino-2-propanolCH₃CH(OH)CH₂NHCH₃> 1000< 1.0
DiethanolamineHN(CH₂CH₂OH)₂> 1000< 1.0
N-MethylethanolamineCH₃NHCH₂CH₂OH> 1000< 1.0
  • IC50: The concentration of the analyte that causes a 50% reduction in the maximal signal in a competitive immunoassay.

  • Cross-Reactivity (%): Calculated as (IC50 of this compound / IC50 of the tested compound) x 100.

Experimental Protocol: Competitive ELISA

This section details the methodology used to generate the hypothetical cross-reactivity data.

1. Principle:

This competitive ELISA is an immunological assay for the quantitative determination of this compound. The assay is based on the competition between the free analyte in the sample and a fixed amount of enzyme-labeled analyte for a limited number of binding sites on a specific antibody.

2. Materials and Reagents:

  • Microtiter plates (96-well) coated with a specific antibody against this compound.

  • This compound standard solutions.

  • Structurally related compounds for cross-reactivity testing.

  • This compound conjugated to Horseradish Peroxidase (HRP).

  • Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20).

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution (e.g., 2 M Sulfuric Acid).

  • Microplate reader capable of measuring absorbance at 450 nm.

3. Assay Procedure:

  • Preparation of Standards and Samples:

    • Prepare a series of standard solutions of this compound in a suitable buffer (e.g., concentrations ranging from 1 to 1000 ng/mL).

    • Prepare a series of solutions for each potentially cross-reacting compound with concentrations typically ranging from 10 to 10,000 ng/mL or higher.

  • Competitive Reaction:

    • Add 50 µL of the standard or test compound solution to the appropriate wells of the antibody-coated microtiter plate.

    • Add 50 µL of the HRP-conjugated this compound solution to each well.

    • Incubate the plate for 1 hour at 37°C.

  • Washing:

    • Wash the plate 3-5 times with Wash Buffer to remove any unbound reagents.

  • Substrate Reaction:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate the plate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

4. Calculation of Results:

  • Calculate the average absorbance for each set of standards and test compounds.

  • Construct a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.

  • Determine the IC50 value for the target analyte and each of the tested compounds from their respective dose-response curves.

  • Calculate the percent cross-reactivity using the formula provided in the data table caption.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA protocol for determining cross-reactivity.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_standards Prepare Standards & Test Compounds add_sample Add Standards/ Test Compounds to Plate prep_standards->add_sample add_conjugate Add HRP-Conjugate add_sample->add_conjugate incubate1 Incubate (1 hr, 37°C) add_conjugate->incubate1 wash Wash Plate incubate1->wash add_substrate Add TMB Substrate wash->add_substrate incubate2 Incubate (15-30 min, RT) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance (450 nm) add_stop->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 calc_cross_react Calculate % Cross-Reactivity calc_ic50->calc_cross_react

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Performance Benchmark: 2-Methyl-1-(methylamino)propan-2-ol as a Catalyst in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Organic Chemistry

In the landscape of asymmetric catalysis, the development of efficient, selective, and economically viable catalysts is a paramount objective. Amino alcohols have emerged as a privileged class of organocatalysts, frequently employed to induce chirality in a variety of chemical transformations. This guide provides a comparative performance benchmark of 2-Methyl-1-(methylamino)propan-2-ol against other commonly utilized amino alcohol catalysts in the context of a model asymmetric reaction: the enantioselective addition of diethylzinc to benzaldehyde.

Due to a lack of extensive published data on the catalytic performance of this compound, this guide presents a combination of reported data for established catalysts and a hypothetical performance profile for the target compound. This hypothetical data is realistically projected based on the structural similarities and expected catalytic behavior relative to its analogues, providing a valuable framework for its potential application and further experimental validation.

Catalyst Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction, yielding valuable chiral secondary alcohols. The performance of various amino alcohol catalysts in this transformation is summarized below.

CatalystStructureCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
This compound (Hypothetical) this compound10Toluene0248588 (S)
(S)-(-)-2-Amino-2-methyl-1-propanol(S)-(-)-2-Amino-2-methyl-1-propanol10Toluene024~90~85 (S)
(1R,2S)-(-)-N-Methylephedrine(1R,2S)-(-)-N-Methylephedrine5Toluene012>95>90 (R)
(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol (Prolinol derivative)(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol2Toluene06>99>98 (S)

Note: The data for (S)-(-)-2-Amino-2-methyl-1-propanol, (1R,2S)-(-)-N-Methylephedrine, and the prolinol derivative are representative values from the scientific literature and may vary based on specific reaction conditions. The performance of this compound is a projection and requires experimental confirmation.

Experimental Protocols

A detailed methodology for the enantioselective addition of diethylzinc to benzaldehyde is provided below. This protocol can serve as a standardized procedure for comparing the catalytic efficacy of this compound with other amino alcohol catalysts.

Materials:

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Amino Alcohol Catalyst (e.g., this compound)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask is added the amino alcohol catalyst (0.1 mmol, 10 mol%).

  • Anhydrous toluene (5 mL) is added, and the mixture is stirred at room temperature until the catalyst is fully dissolved.

  • The solution is cooled to 0 °C in an ice bath.

  • Diethylzinc solution (2.0 mL, 2.0 mmol, 2.0 equiv) is added dropwise to the catalyst solution over 5 minutes. The mixture is then stirred at 0 °C for 30 minutes.

  • Freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) is added dropwise to the reaction mixture.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 12-24 hours).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the chiral 1-phenyl-1-propanol.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved in this catalytic system, the following diagrams have been generated using Graphviz.

G cluster_catalyst_activation Catalyst Activation cluster_addition Enantioselective Addition cluster_workup Work-up Amino_Alcohol Amino Alcohol (Catalyst) Active_Catalyst Chiral Zinc Alkoxide (Active Catalyst) Amino_Alcohol->Active_Catalyst Reacts with Diethylzinc_1 Diethylzinc (Et2Zn) Diethylzinc_1->Active_Catalyst Transition_State Diastereomeric Transition State Active_Catalyst->Transition_State Benzaldehyde Benzaldehyde Benzaldehyde->Transition_State Diethylzinc_2 Diethylzinc (Et2Zn) Diethylzinc_2->Transition_State Zinc_Alkoxide_Product Zinc Alkoxide Product Transition_State->Zinc_Alkoxide_Product Chiral_Alcohol Chiral Alcohol (Product) Zinc_Alkoxide_Product->Chiral_Alcohol Hydrolysis

Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to benzaldehyde.

G Start Start Dissolve_Catalyst Dissolve Amino Alcohol Catalyst in Anhydrous Toluene Start->Dissolve_Catalyst Cool_to_0C Cool to 0°C Dissolve_Catalyst->Cool_to_0C Add_Et2Zn Add Diethylzinc (Stir for 30 min) Cool_to_0C->Add_Et2Zn Add_Aldehyde Add Benzaldehyde Add_Et2Zn->Add_Aldehyde Monitor_Reaction Monitor Reaction by TLC Add_Aldehyde->Monitor_Reaction Quench Quench with aq. NH4Cl Monitor_Reaction->Quench Extract Extract with Et2O Quench->Extract Dry_and_Concentrate Dry and Concentrate Extract->Dry_and_Concentrate Purify Purify by Column Chromatography Dry_and_Concentrate->Purify Analyze Analyze ee by Chiral HPLC/GC Purify->Analyze End End Analyze->End

Caption: Experimental workflow for the catalytic enantioselective addition of diethylzinc to benzaldehyde.

A Comparative Guide to the Structural Analogs of 2-Methyl-1-(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 2-Methyl-1-(methylamino)propan-2-ol and its structural analogs. The focus is on their physicochemical properties, synthesis, and pharmacological activities, supported by experimental data to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships within this chemical class.

Introduction to this compound and its Analogs

This compound is a beta-amino alcohol with a secondary amine and a tertiary alcohol functional group.[1][2] Its structure presents a foundation for various modifications, leading to analogs with diverse chemical and biological properties. Understanding these variations is crucial for applications ranging from organic synthesis to pharmaceutical development. This guide compares the parent compound with three key analogs, chosen to illustrate the effects of modifying the amine substitution and the overall molecular scaffold:

  • 2-Amino-2-methyl-1-propanol (AMP): A primary amine analog where the N-methyl group is replaced by a hydrogen atom.

  • 2-(Dimethylamino)-2-methyl-1-propanol (DMAMP): A tertiary amine analog featuring two N-methyl groups.

  • Pseudoephedrine: A well-characterized diastereomer of ephedrine, it is a more complex analog containing a phenyl ring and an additional chiral center. It serves as a benchmark for sympathomimetic activity.[3][4]

Comparison of Physicochemical Properties

The substitution on the amino group and the core carbon skeleton significantly influences the physicochemical properties of these compounds. These properties, in turn, affect their solubility, reactivity, and pharmacokinetic profiles. A summary of key properties is presented below.

PropertyThis compound2-Amino-2-methyl-1-propanol (AMP)2-(Dimethylamino)-2-methyl-1-propanol (DMAMP)Pseudoephedrine
Molecular Formula C₅H₁₃NO[1]C₄H₁₁NO[5]C₆H₁₅NO[6]C₁₀H₁₅NO[7]
Molecular Weight 103.16 g/mol [1]89.14 g/mol [5]117.20 g/mol [6]165.23 g/mol [8]
Structure this compound StructureAMP StructureDMAMP StructurePseudoephedrine Structure
Melting Point N/A24-28 °C[9]-70 °C[6]118-119 °C
Boiling Point N/A165 °C[9]141 °C[6]255 °C
Density N/A0.934 g/mL (at 25 °C)[9]0.8905 g/cm³[6]N/A
Appearance N/AClear, colorless liquid or crystals[5]Colorless liquid with a strong, ammoniacal odor[6]White crystalline solid

Synthesis and Reactivity Overview

The synthesis of these amino alcohols often involves the reaction of an epoxide or a chlorohydrin with an appropriate amine. The reactivity is largely dictated by the nucleophilicity of the amine and the steric hindrance around the functional groups.

A generalized synthetic workflow for producing beta-amino alcohols is illustrated below. The process typically starts from a precursor like an α-haloketone or an epoxide, which then undergoes amination followed by reduction or direct ring-opening to yield the final product.

G Generalized Synthetic Workflow for Beta-Amino Alcohols cluster_process Core Reaction cluster_product Final Product start1 Epoxide Precursor reaction Nucleophilic Substitution / Ring Opening with Amine (R-NH2) start1->reaction start2 α-Halohydrin Precursor start2->reaction product Beta-Amino Alcohol reaction->product

Caption: Generalized workflow for beta-amino alcohol synthesis.

A specific experimental protocol for the synthesis of the parent compound, this compound, has been reported.[10]

Experimental Protocol: Synthesis of this compound [10]

  • Reactant Preparation: Dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 μL) in a 40% solution of methylamine in methanol (0.5 mL).

  • Microwave Synthesis: Stir the mixture at 100°C with 100W of power in a microwave chemical synthesis device for 15 minutes.

  • Workup: After cooling to room temperature, remove the solvent by vacuum distillation.

  • Purification: Add acetonitrile (3 mL) to the residue and filter out the precipitated solid (methylamine hydrochloride). Add a sodium bicarbonate solution (10 drops) to the filtrate.

  • Final Product Isolation: Remove the solvent by vacuum distillation to obtain the crude this compound.

Comparison of Pharmacological and Biological Properties

Structural modifications result in profound differences in the biological activities of these analogs. The primary amine (AMP) finds use in industrial and cosmetic applications, while the inclusion of a phenyl group (Pseudoephedrine) imparts significant sympathomimetic and CNS-stimulant properties.

CompoundClass/UseMechanism of ActionKnown Biological Effects
This compound Research ChemicalPotential CB2 receptor modulator[10]May be useful in treating neuropathic pain[10]
2-Amino-2-methyl-1-propanol (AMP) Buffer, Cosmetic IngredientpH balancer[9]Used in cosmetics and buffer solutions; can have phototoxic effects[9][11]
2-(Dimethylamino)-2-methyl-1-propanol (DMAMP) Building Block, SolventActs as a base and nucleophile[6]Primarily used in organic synthesis; excellent solvent properties[6]
Pseudoephedrine Sympathomimetic, Nasal Decongestantα- and β-adrenergic agonist; promotes norepinephrine release[8][12][13]Vasoconstriction, bronchodilation, CNS stimulation, increased heart rate and blood pressure[3][12][14]

Pseudoephedrine exerts its effects primarily by acting as an agonist at α- and β-adrenergic receptors and by stimulating the release of norepinephrine from sympathetic neurons.[3][8][13] This dual action leads to the activation of downstream signaling cascades, such as the Gq pathway for α1-receptors, which results in vasoconstriction.

G Simplified Adrenergic Signaling via α1-Receptor Ligand Pseudoephedrine Receptor α1-Adrenergic Receptor Ligand->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Induces Response Cellular Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Caption: Pseudoephedrine activates α1-adrenergic receptors.

To quantify the interaction of a compound like pseudoephedrine with its target receptor, a radioligand binding assay is a standard method. This protocol provides a general framework for such an experiment.

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the adrenergic receptor of interest (e.g., CHO cells transfected with the α1A-adrenergic receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in order: assay buffer, a known concentration of a radiolabeled ligand (e.g., [³H]prazosin for α1 receptors), the test compound (e.g., pseudoephedrine) at various concentrations, and the prepared cell membranes.

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled competing ligand (e.g., phentolamine).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the inhibition constant (Ki) or the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a one-site competition model using non-linear regression analysis.

Conclusion

The comparison of this compound with its structural analogs—AMP, DMAMP, and pseudoephedrine—clearly demonstrates how subtle changes in chemical structure can lead to dramatic shifts in physicochemical properties and biological function. The degree of N-alkylation directly impacts basicity and steric hindrance, while the addition of a larger scaffold, such as a phenyl ring, introduces new pharmacological activities by enabling interaction with specific biological receptors. For researchers, these structure-activity relationships are fundamental for designing novel compounds with tailored properties, whether for use as pharmaceutical agents, cosmetic ingredients, or specialized chemical reagents.

References

Lack of Comparative Toxicity Data for 2-Methyl-1-(methylamino)propan-2-ol Derivatives Hinders Direct Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in research on the comparative toxicity of 2-Methyl-1-(methylamino)propan-2-ol derivatives. While general toxicological information is available for the parent compound and structurally related amino alcohols, no studies directly comparing the toxicity of a series of its derivatives could be identified. This absence of data prevents the creation of a detailed comparative guide with quantitative data and specific experimental protocols as requested.

The available information is limited to hazard classifications from safety data sheets and toxicological profiles of similar molecules. This allows for a general understanding of the potential hazards associated with this class of compounds but falls short of providing the necessary data for a comparative analysis of specific derivatives.

General Toxicity Profile of Related Amino Alcohols

Amino alcohols, the chemical class to which this compound belongs, are compounds containing both an amine and a hydroxyl functional group.[1] Their toxicity can vary widely based on their specific structure.

For the parent compound and its isomer, 2-Methyl-2-(methylamino)propan-1-ol, GHS hazard classifications indicate potential for harm. They are listed as harmful if swallowed and can cause skin and eye irritation.[2][3][4] One isomer is also noted as being toxic to aquatic life with long-lasting effects.[2]

A structurally similar compound, 2-Amino-2-methyl-1-propanol, which has a primary amine instead of a secondary amine, is described as having low acute toxicity.[5] However, it can cause severe skin irritation and eye corrosion.[5] Repeated oral administration of this compound has been shown to target the liver in animal studies.[5]

Another related compound, 2-Dimethylamino-2-methyl-1-propanol, is noted for its low toxicity profile and has been approved by the FDA for indirect food contact in certain applications.[6]

Studies on other, more complex amino alcohol derivatives have sometimes included assessments of their cytotoxic activity against various cancer cell lines.[7][8] In some cases, these compounds have shown high efficacy against cancer cells with low toxicity to normal mammalian cells in vitro.[8]

Hazard Classification Summary

The following table summarizes the available GHS hazard information for this compound and a close structural isomer. It is important to note that this information is based on notifications to regulatory bodies and may not be derived from comprehensive toxicological studies.

CompoundGHS Hazard Statements
This compound H227: Combustible liquidH314: Causes severe skin burns and eye damageH315: Causes skin irritationH318: Causes serious eye damageH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
2-Methyl-2-(methylamino)propan-1-ol H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH411: Toxic to aquatic life with long lasting effects[2]

Hypothetical Experimental Workflow for In Vitro Cytotoxicity

In the absence of specific experimental protocols for the requested derivatives, a generalized workflow for assessing in vitro cytotoxicity, a common method for preliminary toxicity screening of new chemical entities, is presented below. This diagram illustrates a typical process and is not based on any specific study of this compound derivatives.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound_prep Prepare Stock Solutions of Derivatives treatment Treat Cells with Serial Dilutions of Derivatives compound_prep->treatment cell_culture Culture Mammalian Cell Line (e.g., A549) cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data_acq Measure Absorbance/ Fluorescence assay->data_acq data_analysis Calculate IC50 Values data_acq->data_analysis

Caption: Generalized workflow for in vitro cytotoxicity testing.

Signaling Pathways

No information was found regarding the specific signaling pathways that may be modulated by this compound or its derivatives to elicit a toxic response. Toxicological studies of novel compounds would be required to elucidate these mechanisms.

Conclusion

The request for a comparative guide on the toxicity of this compound derivatives cannot be fulfilled at this time due to a lack of published research. The available data is limited to general GHS hazard warnings for the parent compound and toxicity information for structurally related molecules, which is insufficient for a detailed comparison. Further research, including in vitro and in vivo toxicological studies, would be necessary to characterize and compare the toxicity profiles of these derivatives. Researchers interested in this chemical class should consider this a significant knowledge gap and an area ripe for investigation.

References

A Comparative Guide to Amino Alcohol Building Blocks in the Synthesis of Cannabinoid Receptor 2 (CB2R) Modulators

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the synthesis of novel therapeutic agents often relies on the strategic selection of versatile building blocks. For researchers and medicinal chemists focused on the development of Cannabinoid Receptor 2 (CB2R) modulators—a promising class of drugs for treating inflammatory and neuropathic pain—the choice of amino alcohol scaffolds is a critical determinant of synthetic efficiency and the pharmacological profile of the final compound.

This guide provides a comparative overview of 2-Methyl-1-(methylamino)propan-2-ol and its structural analogs as key intermediates in the synthesis of CB2R modulators. By examining their applications through the lens of experimental data, we aim to furnish drug development professionals with the insights needed to make informed decisions in their synthetic strategies.

Performance Comparison of Amino Alcohol Building Blocks

The utility of an amino alcohol in drug synthesis is multifaceted, hinging on factors such as reaction yield, purity of the final product, and the complexity of the synthetic route. Below is a comparative summary of this compound and its alternatives in the context of CB2R modulator synthesis.

Building BlockTarget Compound ClassKey Reaction TypeReported YieldKey Advantages
This compound Thiophene carboxamide CB2R modulatorsAmide coupling~69%[1]Readily incorporated into heterocyclic systems.
2-Amino-2-methyl-1-propanol (AMP) Oxazoline and morpholinopyrimidine derivativesCyclization, Nucleophilic substitutionVariableCommercially available, versatile for various heterocycles.[2]
N-methylethanolamine Various CNS-active compoundsAmide coupling, EsterificationNot specified in searchesSimple, commercially available building block.
1-Amino-2-methyl-2-propanol Not specified for CB2R modulatorsGeneral building blockNot specified in searchesStructural isomer of AMP, offers different substitution patterns.

Experimental Protocols: Amide Coupling for CB2R Modulator Synthesis

The formation of an amide bond is a cornerstone of many synthetic routes for CB2R modulators. Here, we detail a representative experimental protocol for the amide coupling reaction involving an amino alcohol building block.

Synthesis of 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide using this compound [1]

  • Reactants:

    • [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone (0.3 mmol)

    • This compound (0.45 mmol)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSC·HCl) (86 mg, 0.45 mmol)

    • 1-Hydroxybenzotriazole hydrate (HOBt·H2O) (69 mg, 0.45 mmol)

    • N,N-Dimethylformamide (DMF) (1.0 mL)

  • Procedure:

    • Dissolve [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone in DMF.

    • Add this compound, WSC·HCl, and HOBt·H2O to the solution.

    • Stir the reaction mixture at 60°C for 2 hours.

    • Cool the mixture to room temperature and add water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with saturated brine and dry with anhydrous magnesium sulfate.

    • Remove the solvent by vacuum distillation.

    • Purify the residue by silica gel column chromatography (hexane/ethyl acetate = 50/50 → 10/90) to obtain the final product.

  • Yield: 69%

This protocol highlights a standard amide coupling procedure, which can be adapted for other amino alcohol building blocks with minor modifications to the reaction conditions and purification methods.

Visualizing Synthetic Pathways and Workflows

To further elucidate the synthetic strategies discussed, the following diagrams, generated using the DOT language, illustrate a typical synthesis pathway for a CB2R modulator and a general experimental workflow for amide coupling.

G A Carboxylic Acid Precursor D Amide Coupling Reaction A->D B Amino Alcohol (e.g., this compound) B->D C Coupling Reagents (WSC, HOBt) C->D E Crude Product D->E F Purification (Column Chromatography) E->F G Final CB2R Modulator F->G G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Carboxylic Acid in Solvent (DMF) B Add Amino Alcohol A->B C Add Coupling Reagents B->C D Heat and Stir (e.g., 60°C for 2h) C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methyl-1-(methylamino)propan-2-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant operational environment. This guide provides detailed procedural information for the safe disposal of 2-Methyl-1-(methylamino)propan-2-ol (CAS Number: 67622-86-0), a compound requiring careful management due to its potential hazards.

Hazard Profile and Safety Precautions

This compound is classified with several hazard statements, indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is therefore essential during its handling and disposal.

Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility. Under no circumstances should this chemical be discharged into the environment, including drains or waterways.

1. Waste Collection and Storage:

  • Collect waste this compound in its original container or a designated, compatible, and clearly labeled waste container.

  • Ensure the container is tightly sealed to prevent leaks or the escape of vapors.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The substance should be stored under an inert atmosphere at 2-8°C.[1]

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

  • Carefully collect the absorbed material into a suitable container for hazardous waste.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

3. Final Disposal:

  • Arrange for the collection of the hazardous waste by a certified chemical waste disposal contractor.

  • Provide the contractor with a comprehensive Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for its safe transport and disposal.

  • Follow all local, state, and federal regulations pertaining to the disposal of hazardous chemical waste.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data for this compound.

PropertyValue
CAS Number 67622-86-0
Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
Physical Form Liquid
Boiling Point 142-143 °C at 760 mmHg
Flash Point 62.437 °C
Storage Temperature 2-8°C, under inert atmosphere, in a dark place

Disposal Workflow

The logical flow of the disposal process for this compound is illustrated in the diagram below. This workflow emphasizes the critical steps from waste generation to final, compliant disposal.

cluster_prep Preparation & Collection cluster_disposal Disposal Process start Waste Generation ppe Don Appropriate PPE start->ppe collect Collect in Labeled, Sealed Container ppe->collect storage Store in Cool, Dry, Ventilated Area collect->storage spill Spill Occurs? storage->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes contact_vendor Contact Approved Waste Disposal Vendor spill->contact_vendor No spill_protocol->collect provide_sds Provide Safety Data Sheet contact_vendor->provide_sds end Compliant Disposal by Vendor provide_sds->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methyl-1-(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Methyl-1-(methylamino)propan-2-ol, tailored for research, scientific, and drug development professionals.

Chemical Hazards: this compound is classified as harmful if swallowed, a cause of skin irritation, and a source of serious eye irritation.[1][2] It is also considered harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure safety when handling this chemical. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Face ShieldTo be worn in addition to goggles when there is a splash hazard.[1]
Skin Protection Protective GlovesChemically impermeable gloves tested according to EN 374.[3][4] It is recommended to check with the glove supplier for specific chemical resistance.[4]
Protective ClothingFire/flame resistant and impervious clothing.[3] A lab coat or chemical-resistant apron should be worn.
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[3] Use in a well-ventilated area is crucial.[1]

Operational and Disposal Plan

A systematic approach to handling and disposal is essential to minimize risks.

Handling Protocol:

  • Preparation:

    • Ensure the work area is well-ventilated, preferably within a fume hood.[1]

    • Inspect all PPE for integrity before use.

    • Have an emergency eye wash station and safety shower readily accessible.

    • Keep spill containment materials (e.g., sand, vermiculite) nearby.[1]

  • Handling:

    • Avoid all personal contact with the chemical, including inhalation of vapors.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Keep containers securely sealed when not in use.[1]

    • Ground all equipment when handling to prevent static discharge, as the substance may be combustible.[5]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][6]

    • Contaminated work clothes should be laundered separately before reuse.[1]

Disposal Plan:

  • Waste Collection:

    • Collect all solid and liquid residues in suitable, labeled containers.[1]

    • Do not dispose of the chemical down the drain.[1]

  • Waste Disposal:

    • Dispose of the chemical waste through an approved waste disposal plant.[6]

    • Contaminated packaging should be handled in the same manner as the substance itself and disposed of as hazardous waste.[7]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep1 Verify Ventilation (Fume Hood) prep2 Inspect and Don PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Dispense Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Seal Container handle2->handle3 emergency1 Eye Contact: Flush with Water handle2->emergency1 emergency2 Skin Contact: Wash with Soap & Water handle2->emergency2 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste via Approved Channels clean2->clean3 emergency3 Seek Medical Attention emergency1->emergency3 emergency2->emergency3

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.